molecular formula C24H48O B3142665 15(Z)-Tetracosenol CAS No. 50995-29-4

15(Z)-Tetracosenol

Cat. No.: B3142665
CAS No.: 50995-29-4
M. Wt: 352.6 g/mol
InChI Key: OJQMPIICCPYCQQ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15(Z)-Tetracosenol is a useful research compound. Its molecular formula is C24H48O and its molecular weight is 352.6 g/mol. The purity is usually 95%.
The exact mass of the compound 15-Tetracosenol, (15Z)- is 352.370516150 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-tetracos-15-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h9-10,25H,2-8,11-24H2,1H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQMPIICCPYCQQ-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50995-29-4
Record name 15-Tetracosenol, (15Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-TETRACOSENOL, (15Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC6517BA05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Quest for 15(Z)-Tetracosenol: A Technical Guide to Its Potential Discovery and Characterization in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(Z)-Tetracosenol, a long-chain monounsaturated fatty alcohol, represents a molecule of significant interest due to the established neurological importance of its corresponding carboxylic acid, nervonic acid (15(Z)-tetracosenoic acid). While nervonic acid is well-documented as a key component of myelin sheath sphingolipids, the natural occurrence and biological role of this compound remain largely unexplored. This technical guide outlines a comprehensive framework for the prospective discovery, isolation, and characterization of this compound from natural sources. It provides detailed experimental protocols based on established methodologies for long-chain fatty alcohol analysis and proposes potential natural reservoirs for this elusive compound. Furthermore, this document presents hypothetical signaling pathways and metabolic relationships in which this compound may be involved, offering a roadmap for future research in neurology and drug development.

Introduction

Long-chain fatty alcohols are integral components of natural waxes, serving as protective coatings on plants and insects, and are precursors to various bioactive lipids.[1][2][3] The C24 unsaturated fatty alcohol, this compound, is the alcohol analogue of nervonic acid, a vital constituent of nerve cell membranes.[4] Nervonic acid is particularly abundant in the white matter of the brain and is crucial for the biosynthesis of myelin.[4] Given this close structural relationship, this compound is a compelling target for investigation, with potential roles in neurogenesis, myelin maintenance, and as a precursor for novel therapeutic agents.

To date, the scientific literature on this compound is sparse, with its availability primarily limited to chemical synthesis.[5] This guide aims to bridge this knowledge gap by providing a technical and methodological blueprint for its discovery and in-depth analysis from natural origins.

Potential Natural Sources and Biosynthesis

The discovery of this compound in nature would likely parallel that of its acidic counterpart, nervonic acid. Therefore, initial investigations should target organisms and tissues known to be rich in nervonic acid.

Table 1: Potential Natural Sources for the Discovery of this compound

Source CategorySpecific ExamplesRationale
Plant Seed Oils Lunaria annua (Honesty), Malania oleifera, Acer truncatum (Purple-blow Maple)These plants are known to contain high concentrations of nervonic acid, often in the form of triglycerides.[4] Fatty alcohols can exist as wax esters within the seed coat or oil body.
Marine Organisms Sharks, various fish oilsNervonic acid was first discovered in shark liver oil and is present in various marine fish.[4] Marine organisms are a rich source of diverse lipids, including long-chain fatty alcohols.
Neural Tissues Animal brain white matterGiven the high concentration of nervonic acid in myelin, it is plausible that this compound could be present as a metabolic precursor or breakdown product.[4]
Microorganisms Monascus purpureus, various microalgaeSome fungi and microalgae are known to produce nervonic acid and other long-chain fatty acids, and could potentially synthesize the corresponding alcohol.[6][7]
Hypothetical Biosynthetic Pathway

The biosynthesis of this compound is likely linked to the fatty acid elongation and reduction pathways. The following diagram illustrates a plausible biosynthetic route from oleic acid, the precursor to nervonic acid.

Biosynthesis of this compound Oleoyl_CoA Oleoyl-CoA (18:1Δ9) Elongase Fatty Acid Elongase (ELOVL) Oleoyl_CoA->Elongase + Malonyl-CoA Erucoyl_CoA Erucoyl-CoA (22:1Δ13) Elongase->Erucoyl_CoA Reductase1 Reductase Elongase2 Fatty Acid Elongase (ELOVL) Erucoyl_CoA->Elongase2 + Malonyl-CoA Nervonoyl_CoA Nervonoyl-CoA (24:1Δ15) Elongase2->Nervonoyl_CoA FAR Fatty Acyl-CoA Reductase (FAR) Nervonoyl_CoA->FAR + 2 NADPH Thioesterase Acyl-CoA Thioesterase Nervonoyl_CoA->Thioesterase Tetracosenol This compound FAR->Tetracosenol Nervonic_Acid Nervonic Acid Thioesterase->Nervonic_Acid

Caption: Hypothetical biosynthetic pathway of this compound from Oleoyl-CoA.

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and characterization of this compound from a selected natural source.

Extraction of Total Lipids

A robust extraction method is critical to ensure the recovery of long-chain fatty alcohols, which may be present in low concentrations.

Protocol 1: Modified Folch Extraction

  • Homogenization: Homogenize 10 g of the lyophilized and ground sample material (e.g., plant seeds, neural tissue) in a 2:1 (v/v) mixture of chloroform:methanol (200 mL).

  • Agitation: Agitate the mixture at room temperature for 2 hours on an orbital shaker.

  • Filtration: Filter the homogenate through a Büchner funnel with Whatman No. 1 filter paper to remove solid residues.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate in a separatory funnel. Mix vigorously and allow the phases to separate.

  • Collection of Organic Phase: Collect the lower chloroform phase containing the total lipids.

  • Drying: Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the resulting total lipid extract under a nitrogen atmosphere at -20°C.

Isolation of the Fatty Alcohol Fraction

The total lipid extract will be a complex mixture. The fatty alcohol fraction must be isolated for detailed analysis.

Protocol 2: Saponification and Solid-Phase Extraction (SPE)

  • Saponification: Dissolve the total lipid extract in 50 mL of 2 M methanolic KOH and reflux for 2 hours to hydrolyze esters (triglycerides, wax esters).

  • Extraction of Unsaponifiables: After cooling, add an equal volume of water and extract the unsaponifiable fraction (containing fatty alcohols, sterols, etc.) three times with 50 mL of hexane.

  • Washing: Combine the hexane extracts and wash with a 1:1 (v/v) mixture of methanol:water to remove residual soaps.

  • Drying and Evaporation: Dry the hexane phase over anhydrous sodium sulfate and evaporate to dryness.

  • SPE Cleanup: Redissolve the unsaponifiable residue in a minimal volume of hexane and load it onto a silica gel SPE cartridge pre-conditioned with hexane.

  • Elution:

    • Elute non-polar hydrocarbons with hexane.

    • Elute the fatty alcohol fraction with a solvent mixture of increasing polarity, such as hexane:diethyl ether (e.g., 90:10, v/v).

  • Fraction Collection: Collect the fractions and monitor by Thin Layer Chromatography (TLC) using a reference standard for long-chain fatty alcohols.

  • Evaporation: Pool the fractions containing the fatty alcohols and evaporate the solvent.

Characterization and Quantification

The isolated fatty alcohol fraction can be characterized using a combination of chromatographic and spectroscopic techniques.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Derivatization: To improve volatility and chromatographic resolution, convert the fatty alcohols to their trimethylsilyl (TMS) ethers. To the dried alcohol fraction, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 320°C at 5°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-700.

  • Identification: Identify this compound-TMS ether by comparing its retention time and mass spectrum with an authentic standard. The mass spectrum should exhibit a characteristic molecular ion and fragmentation pattern.

  • Quantification: Quantify the amount of this compound using an internal standard (e.g., a C23 or C25 saturated fatty alcohol) added before derivatization.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure elucidation of the isolated compound, ¹H and ¹³C NMR spectroscopy should be performed.

  • Sample Preparation: Dissolve a sufficient amount of the purified fatty alcohol in deuterated chloroform (CDCl₃).

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for:

    • A triplet corresponding to the terminal methyl group.

    • A multiplet for the two protons on the double bond (δ ~5.3 ppm).

    • A triplet for the methylene protons adjacent to the hydroxyl group (δ ~3.6 ppm).

    • A broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of carbon atoms and the presence of the double bond and the hydroxyl-bearing carbon.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.

Experimental_Workflow Sample Natural Source (e.g., Lunaria annua seeds) Extraction Total Lipid Extraction (Folch Method) Sample->Extraction Saponification Saponification and Unsaponifiable Extraction Extraction->Saponification SPE Solid-Phase Extraction (Silica Gel) Saponification->SPE FA_Fraction Fatty Alcohol Fraction SPE->FA_Fraction Derivatization Derivatization (TMS Ether) FA_Fraction->Derivatization NMR NMR Spectroscopy FA_Fraction->NMR GCMS GC-MS Analysis Derivatization->GCMS Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification Structure Structure Elucidation NMR->Structure

Caption: Experimental workflow for the isolation and characterization of this compound.

Hypothetical_Signaling_Pathway Tetracosenol This compound Kinase Lipid Kinase Tetracosenol->Kinase ATP Phospho_Tetracosenol This compound-Phosphate Kinase->Phospho_Tetracosenol Receptor Cell Surface Receptor Phospho_Tetracosenol->Receptor Downstream Downstream Signaling (e.g., MAPK, Akt pathways) Receptor->Downstream Gene_Expression Modulation of Gene Expression (e.g., Myelin basic protein) Downstream->Gene_Expression

Caption: Hypothetical signaling pathway initiated by a phosphorylated metabolite of this compound.

Conclusion and Future Directions

The discovery of this compound in nature would be a significant advancement in lipid biochemistry and neuroscience. The protocols and frameworks presented in this guide offer a clear and actionable path for researchers to undertake this exploration. Future work should focus on screening diverse natural sources, and upon successful isolation, elucidating the biological functions of this long-chain fatty alcohol. Understanding its role in neural development and myelination could pave the way for novel therapeutic strategies for demyelinating diseases. The potential for this compound to act as a signaling molecule or a precursor to other bioactive lipids warrants a thorough investigation into its metabolism and physiological effects.

References

Natural Sources of cis-15-Tetracosenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-15-Tetracosenol, more commonly known as nervonic acid, is a very-long-chain monounsaturated omega-9 fatty acid. It is a critical component of sphingolipids in the myelin sheath of nerve fibers, playing a vital role in the proper functioning of the central and peripheral nervous systems.[1] Its potential therapeutic applications in neurological disorders have spurred significant interest in identifying and quantifying its natural sources. This technical guide provides an in-depth overview of the natural occurrences of cis-15-tetracosenol, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its concentration in various natural sources.

Natural Sources of cis-15-Tetracosenol

cis-15-Tetracosenol is found in a variety of plant and animal sources, as well as in some microorganisms. The concentration of this fatty acid can vary significantly between species and even within different tissues of the same organism.

Plant Sources

Seed oils are the most prominent plant-based sources of nervonic acid. Certain plant families, such as Brassicaceae and Aceraceae, are particularly rich in this compound.

Table 1: Plant-Based Sources of cis-15-Tetracosenol (Nervonic Acid)

Plant SpeciesFamilyPlant PartNervonic Acid Content (% of total fatty acids)Reference(s)
Lunaria annua (Honesty)BrassicaceaeSeed Oil> 20%[1]
Lunaria biennisBrassicaceaeSeed Oil> 20%[1]
Malania oleiferaOlacaceaeSeed OilHigh levels[1]
Cardamine graceaBrassicaceaeSeed OilSignificant amounts[1]
Heliophila longifolaBrassicaceaeSeed OilSignificant amounts[1]
Acer truncatum (Purpleblow Maple)AceraceaeSeed Oil~5-6%[2]
Acer elegantulumAceraceaeSeed Oil13.90%[2]
Xanthoceras sorbifoliumSapindaceaeSeed Oil~1.83%
Macaranga adenanthaEuphorbiaceaeSeed OilHigh amounts
Macaranga indicaEuphorbiaceaeSeed OilHigh amounts
Animal Sources

Nervonic acid is particularly abundant in the nervous tissues of animals, where it is a key component of myelin. Historically, shark oil was a primary source.

Table 2: Animal-Based Sources of cis-15-Tetracosenol (Nervonic Acid)

Animal SourceTissueNervonic Acid ContentReference(s)
SharkBrain, Liver OilHistorically a primary source[1]
Animal BrainWhite MatterParticularly abundant[1]
Peripheral Nervous TissueMyelin SheathEnriched in nervonyl sphingolipids[1]
Microbial Sources

Certain microorganisms are also capable of producing nervonic acid, although typically in lower concentrations compared to the richest plant and animal sources.

Table 3: Microbial Sources of cis-15-Tetracosenol (Nervonic Acid)

MicroorganismTypeReference(s)
Neocallimastix frontalisMold[1]
Pseudomonas atlanticaBacterium[1]
Saccharomyces cerevisiaeYeast[1]
Nitzschia cylindrusMarine Diatom[1]

Biosynthesis of cis-15-Tetracosenol

cis-15-Tetracosenol is synthesized in organisms through the elongation of oleic acid (18:1 n-9). This process involves a series of enzymatic reactions that add two-carbon units to the fatty acid chain. The immediate precursor to nervonic acid is erucic acid (22:1 n-9).

Biosynthesis_of_Nervonic_Acid cluster_elongation Fatty Acid Elongation Cycle Oleic_acid Oleoyl-CoA (18:1) Elongase1 Elongase Oleic_acid->Elongase1 + Malonyl-CoA Gadoleic_acid Gadoleoyl-CoA (20:1) Elongase1->Gadoleic_acid Elongase2 Elongase Gadoleic_acid->Elongase2 + Malonyl-CoA Erucic_acid Erucoyl-CoA (22:1) Elongase2->Erucic_acid Elongase3 Elongase Erucic_acid->Elongase3 + Malonyl-CoA Nervonic_acid Nervonoyl-CoA (24:1) Elongase3->Nervonic_acid

Caption: Biosynthesis pathway of nervonic acid from oleic acid.

Experimental Protocols

Extraction and Purification of cis-15-Tetracosenol from Seed Oil

Several methods can be employed to extract and purify nervonic acid from seed oils. A common workflow involves initial oil extraction followed by enrichment techniques.

Extraction_Workflow Start Plant Seeds Oil_Extraction Oil Extraction (e.g., Solvent Extraction) Start->Oil_Extraction Crude_Oil Crude Seed Oil Oil_Extraction->Crude_Oil Enrichment Enrichment Methods Crude_Oil->Enrichment Urea_Complexation Urea Complexation Enrichment->Urea_Complexation Low_Temp_Crystallization Low-Temperature Crystallization Enrichment->Low_Temp_Crystallization Vacuum_Distillation Vacuum Distillation Enrichment->Vacuum_Distillation Enriched_NA Enriched Nervonic Acid Fraction Urea_Complexation->Enriched_NA Low_Temp_Crystallization->Enriched_NA Vacuum_Distillation->Enriched_NA Final_Purification Final Purification (e.g., Chromatography) Enriched_NA->Final_Purification Pure_NA Pure cis-15-Tetracosenol Final_Purification->Pure_NA

Caption: General workflow for the extraction of nervonic acid.

1. Oil Extraction from Plant Seeds:

  • Materials: Dried plant seeds (e.g., Lunaria annua), hexane, rotary evaporator, filter paper.

  • Protocol:

    • Grind the dried seeds into a fine powder.

    • Extract the powder with hexane at room temperature with continuous stirring for 24 hours.

    • Filter the mixture to remove solid residues.

    • Evaporate the hexane from the filtrate using a rotary evaporator to obtain the crude seed oil.

2. Enrichment by Urea Complexation:

  • Principle: Saturated and monounsaturated fatty acids form crystalline inclusion complexes with urea, while polyunsaturated fatty acids do not. This allows for the separation of nervonic acid.

  • Protocol:

    • Saponify the crude oil to obtain free fatty acids.

    • Dissolve the fatty acid mixture in methanol.

    • Add a saturated solution of urea in methanol and heat to form a clear solution.

    • Cool the solution slowly to allow for the formation of urea-fatty acid adducts.

    • Filter the crystals and wash with cold, urea-saturated methanol.

    • Decompose the adducts by adding hot water and acidify to recover the enriched nervonic acid fraction.

3. Enrichment by Low-Temperature Crystallization:

  • Principle: Fatty acids have different solubilities and melting points in organic solvents at low temperatures.

  • Protocol:

    • Dissolve the fatty acid methyl esters (FAMEs) in a suitable solvent (e.g., acetone).

    • Cool the solution to a specific low temperature (e.g., -20°C to -70°C) to crystallize out the more saturated fatty acids.

    • Filter the cold solution to separate the crystallized fatty acids from the nervonic acid-rich liquid phase.

    • Recover the solvent from the filtrate to obtain the enriched nervonic acid fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the quantitative analysis of fatty acids, including nervonic acid.

1. Sample Preparation and Derivatization:

  • Principle: Fatty acids are converted to their more volatile methyl ester derivatives (FAMEs) for GC analysis.

  • Protocol:

    • Transesterify the lipid sample (crude oil or enriched fraction) using methanolic HCl or BF3-methanol.

    • Heat the reaction mixture (e.g., at 60°C for 1 hour).

    • Extract the resulting FAMEs with a non-polar solvent like hexane.

    • Wash the hexane layer with water to remove any residual acid and methanol.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A polar capillary column (e.g., DB-23, SP-2560).

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a certain period.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

  • Quantification: Identification of the nervonic acid methyl ester peak is based on its retention time and mass spectrum compared to a known standard. Quantification is performed by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and injection.

GCMS_Workflow Sample Lipid Sample (Oil or Enriched Fraction) Derivatization Derivatization to FAMEs (e.g., Methanolic HCl) Sample->Derivatization Extraction Extraction of FAMEs (e.g., with Hexane) Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Identification & Integration) MS_Detection->Data_Analysis Quantification Quantification (vs. Standard Curve) Data_Analysis->Quantification

Caption: Workflow for quantification of nervonic acid by GC-MS.

Conclusion

cis-15-Tetracosenol (nervonic acid) is a valuable fatty acid with significant importance in neurological health. This guide has outlined its primary natural sources, which are predominantly found in the seed oils of specific plant species and in the nervous tissues of animals. The biosynthesis from oleic acid provides a basis for potential bioengineering approaches for its production. The detailed experimental protocols for extraction, purification, and quantification offer a practical framework for researchers and professionals in the field of drug development and natural product chemistry to isolate and analyze this important compound. Further research into less explored natural sources and optimization of extraction and synthesis methods will be crucial for meeting the growing demand for nervonic acid.

References

The Biosynthesis of 15(Z)-Tetracosenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Biosynthetic Pathway, Experimental Methodologies, and Regulatory Networks

This technical guide provides a comprehensive overview of the biosynthesis of 15(Z)-Tetracosenol, a C24:1 very-long-chain fatty alcohol. The primary route to its synthesis involves the elongation of oleic acid to form nervonic acid, which is subsequently reduced. This document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and illustrates the regulatory mechanisms governing this pathway.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the common fatty acid precursor, oleic acid (18:1Δ9). The pathway can be divided into two main stages: the elongation of oleic acid to nervonic acid (24:1Δ15), and the subsequent reduction of nervonic acid to this compound.

Stage 1: Elongation of Oleic Acid to Nervonic Acid

The elongation of oleic acid occurs in the endoplasmic reticulum and is catalyzed by the fatty acid elongase (FAE) complex. This complex is a multi-enzyme system that sequentially adds two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. Three cycles of elongation are required to convert oleoyl-CoA (18:1-CoA) to nervonoyl-CoA (24:1-CoA). Each cycle consists of four enzymatic reactions:

  • Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS) , this is the rate-limiting step of the elongation cycle. It involves the condensation of a long-chain acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by 3-ketoacyl-CoA reductase (KCR) , utilizing NADPH as the reducing agent.

  • Dehydration: 3-hydroxyacyl-CoA dehydratase (HCD) catalyzes the removal of a water molecule from the 3-hydroxyacyl-CoA, forming a trans-2-enoyl-CoA.

  • Reduction: Finally, trans-2,3-enoyl-CoA reductase (ECR) reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate. This elongated acyl-CoA can then enter another round of elongation.

This four-step cycle is repeated until the C24 chain length of nervonic acid is achieved.

Nervonic Acid Biosynthesis Pathway Oleoyl_CoA Oleoyl-CoA (18:1) KCS 3-Ketoacyl-CoA Synthase (KCS) Oleoyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA (20:1) KCS->Ketoacyl_CoA CO₂ KCR 3-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR NADPH1 NADPH NADPH1->KCR NADP1 NADP+ NADP1->KCR Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (20:1) KCR->Hydroxyacyl_CoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD H2O_out H₂O H2O_out->HCD Enoyl_CoA trans-2-Enoyl-CoA (20:1) HCD->Enoyl_CoA ECR trans-2,3-Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR NADPH2 NADPH NADPH2->ECR NADP2 NADP+ NADP2->ECR Eicosenoyl_CoA Eicosenoyl-CoA (20:1) ECR->Eicosenoyl_CoA Elongation_Cycle2 2 more cycles (+4 carbons) Eicosenoyl_CoA->Elongation_Cycle2 Elongation_Cycle1 Elongation Cycle 1 Nervonoyl_CoA Nervonoyl-CoA (24:1) Elongation_Cycle2->Nervonoyl_CoA

Figure 1: Biosynthesis of Nervonoyl-CoA from Oleoyl-CoA.
Stage 2: Reduction of Nervonoyl-CoA to this compound

The final step in the biosynthesis of this compound is the reduction of nervonoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) . FARs are a class of enzymes that catalyze the four-electron reduction of a fatty acyl-CoA to a primary fatty alcohol, using NADPH as the electron donor.

15Z_Tetracosenol_Formation Nervonoyl_CoA Nervonoyl-CoA (24:1) FAR Fatty Acyl-CoA Reductase (FAR) Nervonoyl_CoA->FAR NADPH 2 NADPH NADPH->FAR Tetracosenol This compound FAR->Tetracosenol NADP 2 NADP+ FAR->NADP CoA CoA FAR->CoA GCMS_Workflow Sample Biological Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Saponification Saponification (KOH/Methanol) Extraction->Saponification Methylation Methylation (BF₃/Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

An In-depth Technical Guide to 15(Z)-Tetracosenol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(Z)-Tetracosenol, a very-long-chain monounsaturated fatty alcohol, is a compound of significant interest due to its close relationship with nervonic acid, a key component of myelin in the nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological significance, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. Data for the closely related nervonic acid (15(Z)-Tetracosenoic acid) are also provided for comparative purposes.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (15Z)-Tetracos-15-en-1-ol[1]
Synonyms cis-15-Tetracosenol, (Z)-Tetracos-15-en-1-ol[1]
CAS Number 50995-29-4[1]
Molecular Formula C24H48O[1]
Molecular Weight 352.64 g/mol [1]
Appearance Solid[1]
Purity >99% (commercially available)[1]
Boiling Point 447.8±14.0 °C (Predicted)[2]
Density 0.848±0.06 g/cm³ (Predicted)[2]
pKa 15.20±0.10 (Predicted)[2]
Storage Conditions Freezer[1]

Table 2: Chemical and Physical Properties of Nervonic Acid (15(Z)-Tetracosenoic Acid)

PropertyValueSource
IUPAC Name (15Z)-Tetracos-15-enoic acid[3]
Synonyms cis-15-Tetracosenoic acid, Selacholeic acid[3][4]
CAS Number 506-37-6[4]
Molecular Formula C24H46O2[4][5]
Molecular Weight 366.62 g/mol [4][5]
Appearance Solid[5][6]
Melting Point 42-43 °C[7]
Purity >99% (commercially available)[4][5][6]
Storage Conditions Freezer[4][5]

Biological Significance and Signaling Pathways

While direct studies on this compound are limited, its biological role is inferred from its corresponding carboxylic acid, nervonic acid. Nervonic acid is a crucial component of sphingolipids in the myelin sheath of nerve fibers, particularly in the brain's white matter.[8] It plays a significant role in the growth, maintenance, and repair of nerve cells.[9]

Role in Myelination

The myelin sheath is a lipid-rich layer that insulates nerve axons, enabling rapid and efficient nerve impulse transmission.[10] Nervonic acid is essential for the structural integrity of myelin.[11] Deficiencies in nervonic acid have been linked to demyelinating diseases.

Signaling Pathways

Nervonic acid has been shown to modulate key signaling pathways involved in cell growth, survival, and inflammation.

  • PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell proliferation, growth, and survival. Studies on nervonic acid in the context of neurological disorders have shown that it can activate the PI3K/AKT/mTOR signaling pathway, which is crucial for promoting nerve cell survival and repair.[6][12]

PI3K_AKT_mTOR_Pathway Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Activates Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival

PI3K/AKT/mTOR Signaling Pathway
  • Anti-Inflammatory Pathways: Nervonic acid exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] This is particularly relevant in the context of neuroinflammation, a common feature of many neurodegenerative diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, analysis, and biological evaluation of this compound.

Synthesis of this compound

A common method for the synthesis of long-chain unsaturated alcohols involves the Wittig reaction to create the carbon-carbon double bond, followed by reduction of a corresponding ester.

Protocol 1: Synthesis via Wittig Reaction and Reduction

  • Phosphonium Salt Formation (SN2 Reaction):

    • React triphenylphosphine with a suitable C9 alkyl halide (e.g., 1-bromononane) in an appropriate solvent like toluene.

    • Heat the mixture under reflux for 24-48 hours to form the phosphonium salt.

    • Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent like hexane and dry under vacuum.

  • Ylide Formation:

    • Suspend the phosphonium salt in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

    • Cool the suspension to -78 °C.

    • Add a strong base, such as n-butyllithium (n-BuLi), dropwise until a characteristic color change (typically to deep red or orange) indicates the formation of the ylide.

  • Wittig Reaction:

    • Dissolve a C15 aldehyde ester (e.g., methyl 15-oxopentadecanoate) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Alkene Ester:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Reduction to the Alcohol:

    • Dissolve the purified methyl 15(Z)-tetracosenoate in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting precipitate and wash with the reaction solvent.

    • Concentrate the filtrate to yield this compound.

  • Final Purification:

    • Further purify the alcohol by column chromatography on silica gel if necessary.

Synthesis_Workflow A Triphenylphosphine + C9 Alkyl Halide B Phosphonium Salt A->B SN2 C Ylide Formation (n-BuLi) B->C D Wittig Reaction with C15 Aldehyde Ester C->D E Methyl 15(Z)-Tetracosenoate D->E F Reduction (LiAlH4) E->F G This compound F->G H Purification (Chromatography) G->H

Synthesis Workflow of this compound
Purification and Analysis

Protocol 2: Purification by Column Chromatography

  • Column Preparation:

    • Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., from 0% to 20% ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Derivatization):

    • To improve volatility and chromatographic performance, derivatize the alcohol to its trimethylsilyl (TMS) ether.

    • Dissolve a small amount of this compound in an anhydrous solvent (e.g., pyridine or dichloromethane).

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30-60 minutes.

  • GC-MS Analysis:

    • Injector: Split/splitless injector, operated in splitless mode.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) and hold.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

  • Data Analysis:

    • Identify the TMS derivative of this compound based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.

In Vitro Biological Assays

Protocol 4: Assessment of Anti-Inflammatory Activity in Macrophages

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO2 atmosphere.

  • Cell Treatment:

    • Seed the cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with a final DMSO concentration below 0.1%) for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include a vehicle control and an LPS-only control.

  • Analysis of Inflammatory Markers (after 24 hours):

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits.

    • Gene Expression (RT-qPCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).

  • Data Analysis:

    • Normalize the results to the vehicle control and compare the effects of this compound treatment to the LPS-only control.

Anti_Inflammatory_Assay_Workflow A Culture Macrophages (e.g., RAW 264.7) B Pre-treat with This compound A->B C Induce Inflammation (LPS) B->C D Incubate for 24h C->D E Analyze Inflammatory Markers D->E F NO Production (Griess Assay) E->F G Cytokine Levels (ELISA) E->G H Gene Expression (RT-qPCR) E->H

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 15(Z)-Tetracosenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and theoretical conformation of 15(Z)-Tetracosenol, a long-chain monounsaturated fatty alcohol. Given the current scarcity of direct experimental data on its specific three-dimensional conformation, this document synthesizes information from its constituent parts and closely related molecules to offer a robust theoretical model.

Molecular Structure

This compound, also known as (Z)-tetracos-15-en-1-ol or nervonyl alcohol, is a primary alcohol with a 24-carbon chain.[1] Its structure is characterized by a single cis double bond between carbons 15 and 16.

Key Structural Features:

  • Chemical Formula: C₂₄H₄₈O[1]

  • IUPAC Name: (Z)-tetracos-15-en-1-ol

  • Molecular Weight: 352.64 g/mol [1]

  • Synonyms: cis-15-Tetracosenol, Nervonyl alcohol

The molecule consists of three main components: a long saturated hydrocarbon tail (C1-C14), a central cis-alkene linkage (C15=C16), and a terminal primary alcohol group (-CH₂OH). The (Z) configuration of the double bond introduces a distinct kink in the hydrocarbon chain, preventing it from adopting a fully linear conformation.

Table 1: Summary of Molecular Properties

PropertyValueSource
Molecular FormulaC₂₄H₄₈O[1]
IUPAC Name(Z)-tetracos-15-en-1-ol
Molecular Weight352.64 g/mol [1]
CAS Number50995-29-4[1]

Molecular Conformation

Direct experimental determination of the full 3D conformation of long, flexible molecules like this compound via techniques such as X-ray crystallography or solution-phase NMR spectroscopy is exceptionally challenging. Public databases often do not provide generated 3D conformers for such molecules due to their high degree of flexibility.[2][3][4]

However, the conformation can be understood by considering the geometry of its constituent parts:

  • Saturated Hydrocarbon Chain: The C1 to C14 and C17 to C24 segments are saturated hydrocarbon chains. The carbon-carbon single bonds in these regions exhibit free rotation, leading to a multitude of possible conformations. In a low-energy state, these chains are expected to adopt a staggered, anti-periplanar arrangement, resulting in a largely linear, zigzag structure.

  • Cis-Double Bond: The (Z)-double bond between C15 and C16 imposes a rigid kink of approximately 30 degrees in the hydrocarbon chain. The bond angles around the sp²-hybridized carbons (C15 and C16) are approximately 120 degrees. This kink is a critical determinant of the overall shape of the molecule, preventing the close packing that is characteristic of saturated fatty alcohols.

  • Terminal Alcohol Group: The terminal hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its conformation relative to the rest of the carbon chain is flexible due to rotation around the C23-C24 and C24-O bonds.

Overall Conformation: The most stable conformation of an isolated this compound molecule in a non-polar environment is likely to be a bent structure, with the two saturated aliphatic segments extending from the rigid kink of the cis-double bond. In condensed phases or in biological systems, intermolecular interactions with neighboring molecules (e.g., other lipids, proteins, or water) will significantly influence the preferred conformation.

Experimental Protocols for Structural Elucidation (General)

While specific experimental protocols for the conformational analysis of this compound are not available in the published literature, the following are standard methodologies that would be employed for such a study.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the connectivity and through-space proximity of atoms, providing insights into the solution-state conformation.

  • Methodology:

    • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • 1D NMR (¹H and ¹³C): Acquire one-dimensional proton and carbon-13 NMR spectra to identify all unique chemical environments. For ¹H NMR, key signals would include those for the vinyl protons (around 5.3 ppm), the methylene protons adjacent to the double bond (around 2.0 ppm), the methylene protons adjacent to the hydroxyl group (around 3.6 ppm), the bulk methylene protons of the aliphatic chains (around 1.2-1.4 ppm), and the terminal methyl protons (around 0.9 ppm).

    • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

      • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and confirm the connectivity of the carbon chain.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, further confirming the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close to each other in space (< 5 Å), which is crucial for determining the three-dimensional folding of the molecule.

    • Data Analysis: Integrate peak volumes from NOESY/ROESY spectra to derive distance restraints. These restraints can then be used in computational molecular modeling to generate a family of structures consistent with the experimental data.

3.2. X-ray Crystallography

  • Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

  • Methodology:

    • Crystallization: Grow single crystals of this compound of sufficient size and quality. This is often the most challenging step for long, flexible molecules. Various techniques such as slow evaporation from a suitable solvent, or cooling of a saturated solution, would be attempted.

    • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.

    • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to yield a final crystal structure with high-resolution atomic coordinates, bond lengths, and bond angles.

Hypothetical Signaling Pathway

Direct evidence for a specific signaling pathway involving this compound is lacking. However, its corresponding carboxylic acid, nervonic acid (15(Z)-tetracosenoic acid), is known to be a vital component of myelin and is involved in the regulation of Ca²⁺ ion channels in nerve cell membranes.[5][6] It is plausible that this compound could be a metabolic precursor to or a breakdown product of nervonic acid or nervonyl-containing sphingolipids, and thus could play a role in similar pathways.

Below is a hypothetical logical workflow illustrating the potential metabolic and functional relationships of this compound based on the known functions of nervonic acid.

G Tetracosenol This compound Oxidation Oxidation Tetracosenol->Oxidation Metabolic Conversion NervonicAcid Nervonic Acid ((15Z)-Tetracosenoic Acid) Oxidation->NervonicAcid Sphingolipid_Synth Sphingolipid Synthesis NervonicAcid->Sphingolipid_Synth Ca_Channel Ca²⁺ Channel Regulation NervonicAcid->Ca_Channel Direct or Indirect Modulation Myelin Myelin Sheath Component Sphingolipid_Synth->Myelin Nerve_Function Modulation of Nerve Function Myelin->Nerve_Function Structural Integrity Ca_Channel->Nerve_Function

Caption: Hypothetical metabolic and functional pathway of this compound.

Conclusion

This compound is a long-chain unsaturated fatty alcohol with a distinct molecular structure dominated by a cis-double bond that induces a significant kink in its hydrocarbon chain. While this structural feature is well-defined, the overall three-dimensional conformation of the molecule is highly flexible and has not been experimentally determined in detail. The methodologies for such a determination, primarily NMR spectroscopy and X-ray crystallography, are established but would require overcoming the challenges associated with the molecule's flexibility and potential difficulty in crystallization. Based on the known biological roles of its parent carboxylic acid, nervonic acid, it is hypothesized that this compound may play a role in the biosynthesis of myelin and the modulation of neuronal function. Further research is needed to elucidate the precise conformation and biological signaling pathways of this molecule.

References

Preliminary Investigation of 15(Z)-Tetracosenol Bioactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(Z)-Tetracosenol, a long-chain monounsaturated fatty alcohol, represents a structurally intriguing molecule with largely unexplored biological potential. While direct studies on its bioactivity are scarce, its close structural relationship to nervonic acid (15(Z)-tetracosenoic acid) and other long-chain fatty alcohols suggests a promising avenue for research into its therapeutic applications. This technical guide provides a preliminary investigation into the potential bioactivities of this compound, focusing on its hypothesized anti-inflammatory and neuroprotective effects. Drawing parallels from existing literature on analogous compounds, this document outlines detailed experimental protocols for in vitro evaluation and proposes potential signaling pathways that may be modulated by this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in elucidating the pharmacological profile of this compound.

Introduction

This compound is a 24-carbon monounsaturated fatty alcohol. Its structure is analogous to nervonic acid, a very-long-chain fatty acid known for its crucial role in the nervous system, particularly as a component of myelin. Nervonic acid has demonstrated both neuroprotective and anti-inflammatory properties in various studies. Furthermore, mixtures of long-chain fatty alcohols have been reported to exert anti-inflammatory and cholesterol-lowering effects. Given these precedents, it is reasonable to hypothesize that this compound may possess similar bioactive properties. This document aims to provide a comprehensive framework for the initial investigation of these potential activities.

Hypothesized Bioactivities and Supporting Evidence from Analogous Compounds

Based on the known biological effects of structurally related molecules, the following bioactivities are hypothesized for this compound:

  • Anti-Inflammatory Activity: Long-chain fatty alcohols isolated from pomace olive oil have been shown to decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression and phospholipase A2 activity. Similarly, nervonic acid has been shown to exert anti-inflammatory effects by modulating pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

  • Neuroprotective Effects: Nervonic acid is a key component of myelin and is associated with nerve repair and regeneration. Studies have shown its potential in models of neurological disorders. It is suggested to act through various mechanisms, including the activation of the PI3K/AKT signaling pathway, which is crucial for neuronal survival and growth. Additionally, some long-chain fatty alcohols have been reported to have neurotrophic effects, promoting the maturation and neurite outgrowth of central nervous system neurons in culture.

Experimental Protocols for In Vitro Bioactivity Screening

To empirically test the hypothesized bioactivities of this compound, a series of well-established in vitro assays are recommended. These protocols are designed to assess cytotoxicity, anti-inflammatory potential, and neuroprotective effects.

Cytotoxicity Assessment: MTT Assay

Prior to evaluating its specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Table 1: Experimental Protocol for MTT Cytotoxicity Assay

StepProcedureDetails
1 Cell Seeding Seed target cells (e.g., RAW 264.7 macrophages or PC12 neuronal cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
2 Compound Treatment Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the old medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
3 Incubation Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 humidified atmosphere.
4 MTT Addition Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
5 Formazan Formation Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
6 Solubilization Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
7 Absorbance Measurement Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
8 Data Analysis Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Table 2: Experimental Protocol for Nitric Oxide Inhibition Assay

StepProcedureDetails
1 Cell Seeding Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
2 Pre-treatment Replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.
3 Inflammatory Stimulation Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor like Dexamethasone + LPS).
4 Incubation Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
5 Griess Assay Collect 50-100 µL of the cell culture supernatant from each well. Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
6 Color Development Incubate the mixture at room temperature for 10-15 minutes in the dark.
7 Absorbance Measurement Measure the absorbance at 540 nm using a microplate reader.
8 Data Analysis Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage of the LPS-only control.
Neuroprotective Effect: H₂O₂-Induced Oxidative Stress in PC12 Cells

This assay assesses the potential of this compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂), a common model for studying neurodegeneration.

Table 3: Experimental Protocol for Neuroprotection Assay

StepProcedureDetails
1 Cell Seeding Seed PC12 cells (a rat pheochromocytoma cell line often used as a neuronal model) in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. For differentiation into a more neuron-like phenotype, cells can be treated with Nerve Growth Factor (NGF) for several days prior to the experiment.
2 Pre-treatment Replace the medium with fresh medium containing non-toxic concentrations of this compound. Incubate for 2-24 hours.
3 Oxidative Stress Induction Add H₂O₂ to the wells to a final concentration that induces significant but not complete cell death (e.g., 100-200 µM, to be optimized). Include a negative control (cells only), a vehicle control (cells + vehicle + H₂O₂), and a positive control (cells + known antioxidant like N-acetylcysteine + H₂O₂).
4 Incubation Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
5 Viability Assessment Assess cell viability using the MTT assay as described in Protocol 3.1.
6 Data Analysis Calculate the percentage of cell viability relative to the control group (cells only). A significant increase in viability in the presence of this compound compared to the H₂O₂-only group indicates a neuroprotective effect.

Potential Signaling Pathways and Visualization

Based on the mechanisms of action of its structural analogs, this compound may exert its bioactivities through the modulation of key intracellular signaling pathways.

Hypothesized Anti-Inflammatory Signaling Pathway

Long-chain fatty alcohols and nervonic acid have been shown to interfere with pro-inflammatory signaling cascades. A plausible mechanism for 15(Z)-Tetracsenol involves the inhibition of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and TNF-α. This compound may inhibit this pathway, leading to a reduction in inflammatory mediators.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Tetracosenol This compound Tetracosenol->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Gene Expression (iNOS, TNF-α) DNA->ProInflammatory Induces

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

Hypothesized Neuroprotective Signaling Pathway

The neuroprotective effects of nervonic acid have been linked to the activation of the PI3K/AKT pathway, a central signaling cascade that promotes cell survival and inhibits apoptosis. It is plausible that this compound could also activate this pathway. Oxidative stress, induced by agents like H₂O₂, can lead to apoptosis. Activation of the PI3K/AKT pathway can counteract this by phosphorylating and inactivating pro-apoptotic proteins and promoting the expression of survival genes.

Neuroprotective_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tetracosenol This compound Receptor Receptor Tetracosenol->Receptor Activates? OxidativeStress Oxidative Stress (e.g., H₂O₂) Apoptosis Apoptosis OxidativeStress->Apoptosis Induces PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates AKT->Apoptosis Inhibits Survival Cell Survival Gene Expression AKT->Survival Promotes

Caption: Hypothesized Neuroprotective Signaling Pathway of this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the preliminary investigation of this compound's bioactivity.

Experimental_Workflow Start Start: Preliminary Investigation of this compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity DetermineConcentration Determine Non-Toxic Concentration Range Cytotoxicity->DetermineConcentration AntiInflammatory Anti-Inflammatory Assay (NO Production) DetermineConcentration->AntiInflammatory Neuroprotection Neuroprotection Assay (H₂O₂-induced Oxidative Stress) DetermineConcentration->Neuroprotection AnalyzeAntiInflammatory Analyze Anti-Inflammatory Data AntiInflammatory->AnalyzeAntiInflammatory AnalyzeNeuroprotection Analyze Neuroprotection Data Neuroprotection->AnalyzeNeuroprotection Mechanism Further Mechanistic Studies (e.g., Western Blot for Signaling Proteins) AnalyzeAntiInflammatory->Mechanism AnalyzeNeuroprotection->Mechanism End Conclusion on Preliminary Bioactivity Mechanism->End

Caption: Proposed Experimental Workflow for Bioactivity Screening.

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial exploration of this compound's bioactivity. While direct experimental data is currently lacking, the established biological activities of its structural analogs, nervonic acid and other long-chain fatty alcohols, provide

Methodological & Application

Application Notes & Protocols: Synthesis of 15(Z)-Tetracosenol from Nervonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1.1 Introduction

15(Z)-Tetracosenol is the long-chain fatty alcohol derived from the reduction of nervonic acid ((15Z)-tetracosenoic acid). Nervonic acid is a crucial monounsaturated omega-9 fatty acid, highly abundant in the white matter of the brain and peripheral nervous tissue.[1] It is a key component in the biosynthesis of nerve cell myelin, forming essential sphingolipids that constitute the myelin sheath.[2][3] The structural integrity and function of this sheath are vital for the rapid transmission of nerve impulses.

1.2 Biological Significance and Therapeutic Potential

The synthesis of this compound is of significant interest to researchers in neurology and drug development. Deficiencies in nervonic acid levels have been linked to demyelinating disorders such as Multiple Sclerosis and Adrenoleukodystrophy.[2] Research suggests that nervonic acid and its derivatives may play a role in the repair and maintenance of the myelin sheath.[2][4] As the alcohol analogue, this compound serves as a valuable chemical intermediate and a potential therapeutic agent itself, with applications in the formulation of specialty chemicals, drug delivery systems, and as a precursor for synthesizing other bioactive molecules.[5]

1.3 Chemical Synthesis Overview

The conversion of nervonic acid to this compound is a selective reduction of the carboxylic acid functional group to a primary alcohol. While several reducing agents can accomplish this, borane-tetrahydrofuran complex (BH₃·THF) is a preferred reagent for this transformation. It offers high selectivity for carboxylic acids, ensuring that the cis-double bond at the C15 position remains intact, which is critical for the molecule's biological function. This method is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Reduction of Nervonic Acid

2.1 Principle

Nervonic acid is treated with borane-tetrahydrofuran complex (BH₃·THF). The borane reagent selectively reduces the carboxylic acid group to a primary alcohol. The reaction proceeds through a triacyloxyborane intermediate, which is subsequently hydrolyzed during the workup step to yield the final product, this compound.

2.2 Materials and Reagents

  • Nervonic Acid (C₂₄H₄₆O₂, MW: 366.62 g/mol ), ≥98% purity

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade, for chromatography)

2.3 Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Septa and needles

  • Glass syringe

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

2.4 Detailed Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nervonic acid (e.g., 3.67 g, 10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the nervonic acid is completely dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Addition of Reducing Agent: Slowly add the 1.0 M solution of BH₃·THF (e.g., 12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise to the stirred solution over 20-30 minutes using a syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product, this compound, will have a higher Rf value than the starting nervonic acid.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously and slowly add methanol (approx. 10 mL) dropwise to quench the excess borane. Note: Vigorous hydrogen gas evolution will be observed.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.

  • Workup & Extraction: To the residue, add 50 mL of 1 M HCl and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel. Shake well, allow the layers to separate, and collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash successively with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing to 9:1 hexane:ethyl acetate) to afford pure this compound as a white solid or colorless oil.

2.5 Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the presence of the primary alcohol group and the retention of the Z-configuration of the double bond.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound based on typical outcomes for this type of reaction.[6]

ParameterValue
Starting Material Nervonic Acid
Reducing Agent Borane-Tetrahydrofuran Complex (1.2 eq.)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 8 - 12 hours
Typical Yield 85 - 95%
Purity (Post-Chromatography) >98%
Appearance White Solid / Colorless Oil

Visualizations

Chemical Synthesis Workflow

G Figure 1: Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Nervonic Acid in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add BH3·THF (1.2 eq) dropwise B->C D 4. Stir at Room Temp (8-12h) C->D E 5. Quench with MeOH at 0 °C D->E Reaction Complete F 6. Solvent Removal (Rotovap) E->F G 7. Extraction with Et2O & Washing (HCl, NaHCO3, Brine) F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Flash Column Chromatography H->I J 10. Characterization (NMR, MS) I->J I->J Pure Product

Caption: Figure 1: Experimental Workflow for the Synthesis of this compound.

Chemical Transformation Diagram

G Figure 2: Chemical Reduction of Nervonic Acid Start Nervonic Acid (15Z)-Tetracosenoic Acid C₂₄H₄₆O₂ Reagent 1. BH₃·THF 2. H₂O Workup End This compound (15Z)-Tetracosen-1-ol C₂₄H₄₈O Start->End Reduction

Caption: Figure 2: Chemical Reduction of Nervonic Acid.

Biological Role of Nervonic Acid

G Figure 3: Role of Nervonic Acid in Myelin Sheath Biosynthesis NA Nervonic Acid Sphingo Nervonyl Sphingolipids NA->Sphingo Combines with Sphingosine Myelin Myelin Sheath Sphingo->Myelin Is a key component of Neuron Neuron Axon Myelin->Neuron Insulates Function Rapid Nerve Impulse Conduction Neuron->Function Enables

Caption: Figure 3: Role of Nervonic Acid in Myelin Sheath Biosynthesis.

References

Laboratory-Scale Synthesis of cis-Monounsaturated Fatty Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-monounsaturated fatty alcohols are valuable compounds in various fields, including the synthesis of pharmaceuticals, pheromones, and advanced materials. Their biological activity and physical properties are often highly dependent on the cis (Z) configuration of the double bond. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of these important molecules, focusing on stereoselective olefination reactions followed by selective reduction.

Synthetic Strategies

The synthesis of cis-monounsaturated fatty alcohols typically involves a two-stage process:

  • Stereoselective formation of a cis-alkene: This is the critical step that establishes the desired geometry of the double bond. Several powerful olefination reactions have been developed to achieve high Z-selectivity.

  • Reduction of a carbonyl group: The product of the olefination reaction, typically an ester, is then selectively reduced to the corresponding alcohol without affecting the cis-double bond.

This application note will focus on three primary Z-selective olefination methods: the Wittig Reaction, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski Olefination. Subsequently, the selective reduction of the resulting unsaturated ester will be detailed.

Data Presentation: Comparison of Z-Selective Olefination Methods

The choice of olefination method can significantly impact the yield and stereoselectivity of the reaction. The following table summarizes quantitative data for the synthesis of cis-alkenes using different methods with long-chain aldehydes.

Olefination MethodAldehydeReagentProductYield (%)Z:E RatioReference
Wittig Reaction n-Heptanal10-Methoxycarbonyldecyltriphenylphosphonium bromideMethyl cis-11-octadecenoate7995:5[1]
Still-Gennari (HWE) p-TolualdehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateMethyl p-methylcinnamate7894:6 (15.5:1)[2]
Still-Gennari (HWE) OctanalAlkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateAlkyl dec-2-enoateHigh88:12[3]
Julia-Kocienski Benzaldehyde derivative1-Phenyl-1H-tetrazol-5-yl (PT) sulfoneStilbene derivative9897:3[4]

Experimental Protocols

Protocol 1: Synthesis of Oleyl Alcohol via Bouveault–Blanc Reduction

This protocol describes the synthesis of oleyl alcohol, a common cis-monounsaturated fatty alcohol, from ethyl oleate using a classical Bouveault–Blanc reduction.

Materials:

  • Ethyl oleate

  • Absolute ethanol

  • Sodium metal

  • Water

  • Acetone

  • Sintered-glass funnel

Procedure:

  • In a 5-liter flask equipped with a reflux condenser, place 230 ml (0.65 mole) of ethyl oleate and 1.5 liters of absolute ethanol.

  • Through the reflux condenser, add 80 g (3.5 gram atoms) of sodium metal at a rate sufficient to maintain a vigorous reaction. Shake the flask occasionally.

  • After the initial vigorous reaction subsides, add an additional 200 ml of absolute ethanol and heat the mixture on a steam bath until all the sodium has reacted.

  • Add 500 ml of water and reflux the mixture for 1 hour to saponify any unreacted ester.

  • Cool the mixture and add 1.2 liters of water. The oleyl alcohol will separate as an upper layer.

  • Separate the upper layer of crude oleyl alcohol and distill it under reduced pressure. A yield of 84–89 g (49–51%) with a boiling point of 150–152°/1 mm is typically obtained.[5]

Purification:

  • Crystallize 50 g of the crude oleyl alcohol from 400 ml of acetone at -20° to -25°C in a jacketed sintered-glass funnel to remove solid impurities.

  • Recrystallize the residue (approximately 25 g) from 250 ml of acetone at -5°C to remove saturated alcohols.

  • The oleyl alcohol in the filtrate is then recrystallized at -60° to -65°C.

  • Finally, distill the purified oleyl alcohol from a 25-ml flask. The yield of pure oleyl alcohol is 13–16 g, with a boiling point of 148–150°/less than 1 mm.[5]

Protocol 2: Two-Step Synthesis of a cis-Monounsaturated Fatty Alcohol via Still-Gennari Olefination and LiAlH₄ Reduction

This protocol outlines a general procedure for the synthesis of a cis-monounsaturated fatty alcohol starting from a long-chain aldehyde.

Step 1: Z-Selective Olefination using Still-Gennari Conditions

This step creates a cis-α,β-unsaturated ester from an aldehyde.

Materials:

  • Long-chain aldehyde (e.g., octanal)

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Potassium tert-butoxide

  • 18-Crown-6

  • Dry Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 2 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol, 2.0 eq.), and 18-crown-6 (3.0 mmol, 3.0 eq.) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol, 2.1 eq.) in dry THF (5 mL) dropwise.[6]

  • Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with 2 M HCl (aq) (10 mL), saturated NaHCO₃ (aq) (10 mL), and brine (10 mL).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the cis-α,β-unsaturated ester. A typical Z:E ratio for the olefination of octanal with a similar phosphonate reagent is 88:12.[3]

Step 2: Selective Reduction of the cis-Unsaturated Ester

This step reduces the ester to the corresponding primary alcohol.

Materials:

  • cis-Unsaturated ester from Step 1

  • Lithium aluminum hydride (LiAlH₄)

  • Dry diethyl ether or THF

  • Sulfuric acid (10% v/v)

  • Sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (excess, typically 2-4 equivalents relative to the ester) in dry diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the cis-unsaturated ester in the same dry solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC). The reaction is generally rapid.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-monounsaturated fatty alcohol.

  • Purify the alcohol by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

Experimental Workflow for the Synthesis of cis-Monounsaturated Fatty Alcohols

experimental_workflow cluster_olefination Step 1: Z-Selective Olefination cluster_reduction Step 2: Selective Reduction aldehyde Long-chain Aldehyde olefination Olefination Reaction (-78°C to RT, THF) aldehyde->olefination phosphonate Phosphonate Reagent (e.g., Still-Gennari) phosphonate->olefination base Base (e.g., KHMDS, NaH) base->olefination workup1 Aqueous Workup & Extraction olefination->workup1 purification1 Column Chromatography workup1->purification1 ester cis-Unsaturated Ester purification1->ester reduction Reduction Reaction (0°C to RT, THF) ester->reduction Product from Step 1 lialh4 LiAlH₄ lialh4->reduction workup2 Quenching & Workup reduction->workup2 purification2 Column Chromatography workup2->purification2 alcohol cis-Monounsaturated Fatty Alcohol purification2->alcohol

Caption: A generalized workflow for the two-step synthesis of cis-monounsaturated fatty alcohols.

Concluding Remarks

The synthesis of cis-monounsaturated fatty alcohols with high stereochemical purity is achievable through a combination of modern Z-selective olefination reactions and subsequent selective reduction. The choice of the olefination method will depend on the specific substrate, desired scale, and available reagents. The provided protocols offer a starting point for the laboratory-scale synthesis of these valuable compounds. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high yields and purity of the final product.

References

Application Notes and Protocols for the Extraction and Purification of 15(Z)-Tetracosenol from Plant Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(Z)-Tetracosenol, also known as nervonic acid (NA), is a very-long-chain monounsaturated fatty acid (VLCFA) that is a critical component of the myelin sheath surrounding nerve fibers.[1] Its role in the biosynthesis of sphingolipids makes it essential for proper brain development and the maintenance of neurological health.[2] Deficiencies in nervonic acid have been linked to demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy.[1] Plant lipids have emerged as a sustainable and significant source of nervonic acid, with species such as Acer truncatum (Shantung maple), Xanthoceras sorbifolium (yellow horn), Malania oleifera, and Lunaria annua (honesty plant) being particularly rich in this valuable compound.[3][4]

These application notes provide detailed protocols for the extraction and purification of this compound from plant-derived lipids, tailored for researchers and professionals in drug development. The methodologies described herein focus on achieving high purity and yield, critical for preclinical and clinical research.

Data Presentation: Quantitative Analysis of Nervonic Acid Content

The following tables summarize the nervonic acid content in various plant sources and the purity levels achievable through different purification techniques.

Table 1: Nervonic Acid Content in Seeds of Various Plant Species

Plant SpeciesFamilyOil Content (%)Nervonic Acid (% of Total Fatty Acids)Reference
Malania oleiferaOlacaceae58.0 - 63.055.7 - 67.0[5]
Macaranga adenanthaEuphorbiaceae-56.0
Cardamine graecaBrassicaceae-46.0[6]
Lunaria annuaBrassicaceae>20>20[7]
Acer elegantulumSapindaceae-13.90[6]
Xanthoceras sorbifoliumSapindaceae--[8]
Acer truncatumSapindaceae24.0 - 55.04.0 - 7.0[6]

Table 2: Purity of Nervonic Acid After Various Purification Methods

Plant SourcePurification Method(s)Purity of Nervonic Acid (%)Reference
Xanthoceras sorbifoliumUrea Complexation14.07[8][9]
Xanthoceras sorbifoliumLow-Temperature Crystallization19.66[8][9]
Xanthoceras sorbifoliumUrea Complexation + Low-Temperature Crystallization40.17[8][9]
Acer truncatumUrea Inclusion + Molecular Distillation47.47[4]
Acer truncatumUrea Inclusion + Molecular Distillation + Urea Inclusion91.8[4]
Acer truncatumVacuum Distillation + Low-Temperature Crystallization98.0[4]

Experimental Protocols

Extraction of Total Lipids from Plant Seeds

This protocol describes a standard method for extracting total lipids from plant seeds, which can then be used for the purification of nervonic acid.

1.1. Materials and Equipment:

  • Dried plant seeds (e.g., Acer truncatum, Xanthoceras sorbifolium)

  • Grinder or mill

  • Soxhlet extraction apparatus

  • n-Hexane (analytical grade)

  • Rotary evaporator

  • Drying oven

1.2. Protocol:

  • Seed Preparation: Dry the plant seeds in an oven at 60°C to a constant weight to remove moisture.

  • Grinding: Grind the dried seeds into a fine powder using a grinder or mill to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Accurately weigh approximately 50 g of the ground seed powder and place it into a thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill a round-bottom flask with n-hexane (approximately 250 mL).

    • Assemble the Soxhlet apparatus and heat the flask to the boiling point of n-hexane (approximately 69°C).

    • Allow the extraction to proceed for at least 10 hours, ensuring continuous siphoning of the solvent.[10]

  • Solvent Evaporation: After extraction, cool the apparatus and collect the hexane-oil mixture from the round-bottom flask.

  • Oil Recovery: Remove the n-hexane using a rotary evaporator under reduced pressure at 40°C to obtain the crude seed oil.

  • Drying: Dry the extracted oil in a vacuum oven at 50°C to remove any residual solvent.

  • Storage: Store the extracted lipid sample at -20°C under a nitrogen atmosphere to prevent oxidation.

Purification of this compound

The following protocols detail two common and effective methods for enriching nervonic acid from the extracted total lipids: urea complexation and low-temperature crystallization.

2.1. Protocol 1: Urea Complexation

This method separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline complexes with urea, which can be separated from the polyunsaturated fatty acids that remain in solution.

2.1.1. Materials and Equipment:

  • Crude seed oil (containing nervonic acid)

  • Urea

  • Ethanol (95%)

  • Heating magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Water bath

  • Separatory funnel

2.1.2. Protocol:

  • Saponification (Preparation of Free Fatty Acids):

    • Hydrolyze the crude seed oil to free fatty acids (FFAs) by refluxing with an excess of 2 M methanolic potassium hydroxide for 2 hours.

    • Acidify the mixture with HCl to a pH below 5.

    • Extract the FFAs with n-hexane, wash with water until neutral, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the mixed free fatty acids.

  • Urea Complex Formation:

    • Prepare a saturated solution of urea in 95% ethanol by heating to 65°C with stirring.

    • In a separate flask, dissolve the mixed FFAs in 95% ethanol at 65°C.

    • Mix the FFA solution with the hot urea solution. A typical ratio is 1:3 (w/w) of FFAs to urea and 1:5 (w/v) of FFAs to ethanol.

    • Stir the mixture vigorously and then allow it to cool slowly to room temperature, followed by further cooling to 4°C to facilitate crystallization of the urea-fatty acid adducts.[11][12][13]

  • Separation of Urea Complexes:

    • Separate the crystalline urea complexes (containing saturated and monounsaturated fatty acids, including nervonic acid) from the liquid phase (containing polyunsaturated fatty acids) by vacuum filtration.

  • Decomposition of Urea Complexes:

    • Wash the collected crystals with cold ethanol to remove any remaining non-complexed fatty acids.

    • Decompose the urea complexes by adding hot water (60°C) and acidifying with HCl.

    • Extract the released fatty acids with n-hexane.

  • Final Product: Wash the hexane extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a fatty acid mixture enriched in nervonic acid.

2.2. Protocol 2: Low-Temperature Crystallization

This technique separates fatty acids based on their different melting points and solubilities in a solvent at low temperatures.

2.2.1. Materials and Equipment:

  • Fatty acid mixture (from saponification or pre-purified by urea complexation)

  • Acetone or ethanol

  • Low-temperature incubator or freezer (-20°C to -60°C)

  • Filtration apparatus

2.2.2. Protocol:

  • Dissolution: Dissolve the fatty acid mixture in a suitable solvent such as acetone or ethanol. The ratio of fatty acids to solvent can vary, for example, 1:5 (w/v).

  • Crystallization:

    • Cool the solution to a low temperature (e.g., -20°C) and hold for several hours (e.g., 4 hours) to allow for the crystallization of higher melting point fatty acids (primarily saturated fatty acids).

    • Separate the crystals by cold filtration. The filtrate will be enriched in unsaturated fatty acids.

  • Second Stage Crystallization:

    • Take the filtrate from the previous step and cool it to a lower temperature (e.g., -60°C) for an extended period (e.g., 4 hours). This will cause the crystallization of nervonic acid and other long-chain monounsaturated fatty acids.

  • Isolation: Quickly filter the cold solution to collect the crystals, which represent the purified nervonic acid fraction.

  • Solvent Removal: Dry the collected crystals under vacuum to remove the solvent.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the fatty acid composition to determine the purity of nervonic acid.

3.1. Materials and Equipment:

  • Purified fatty acid sample

  • 1% Sulfuric acid in methanol

  • n-Hexane

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • HP-5 capillary column (or equivalent)

3.2. Protocol:

  • Methylation of Fatty Acids:

    • To 50 mg of the fatty acid sample, add 2 mL of 1% sulfuric acid in methanol.

    • Heat the mixture in a water bath at 70°C for 30 minutes to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).[8]

    • After cooling, add 2 mL of n-hexane and vortex.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.

    • GC Conditions:

      • Column: HP-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a flow rate of 2.0 mL/min.

      • Oven Temperature Program: Start at 100°C, ramp at 10°C/min to 280°C, and hold for 10 minutes.[8]

      • Inlet Temperature: 270°C.[8]

      • Split Ratio: 10:1.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 30-550.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the FAMEs by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative percentage of each fatty acid using the peak area normalization method.

Mandatory Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow Start Dried Plant Seeds Grinding Grinding Start->Grinding Extraction Lipid Extraction (e.g., Soxhlet with n-Hexane) Grinding->Extraction CrudeOil Crude Seed Oil Extraction->CrudeOil Saponification Saponification (to Free Fatty Acids) CrudeOil->Saponification MixedFFAs Mixed Free Fatty Acids Saponification->MixedFFAs Purification Purification MixedFFAs->Purification UreaComplexation Urea Complexation Purification->UreaComplexation Method 1 LowTempCrystallization Low-Temperature Crystallization Purification->LowTempCrystallization Method 2 PurifiedNA Purified this compound UreaComplexation->PurifiedNA LowTempCrystallization->PurifiedNA Analysis GC-MS Analysis PurifiedNA->Analysis End Quantified High-Purity This compound Analysis->End

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: Role of Nervonic Acid in Myelin Sheath Formation

Nervonic_Acid_Myelin_Pathway OleicAcid Oleic Acid (18:1n-9) Elongation Fatty Acid Elongation (Elongases, Reductases, Dehydratases) OleicAcid->Elongation ErucicAcid Erucic Acid (22:1n-9) Elongation->ErucicAcid NervonicAcid This compound (Nervonic Acid, 24:1n-9) Elongation->NervonicAcid ErucicAcid->Elongation Sphingolipids Incorporation into Sphingolipids (e.g., Sphingomyelin, Cerebrosides) NervonicAcid->Sphingolipids MyelinSheath Myelin Sheath Formation and Maintenance Sphingolipids->MyelinSheath Oligodendrocytes in Oligodendrocytes MyelinSheath->Oligodendrocytes NerveImpulse Efficient Nerve Impulse Conduction MyelinSheath->NerveImpulse

Caption: Biosynthesis and role of this compound in myelination.

References

Application Notes and Protocols for the Analytical Identification of 15(Z)-Tetracosenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(Z)-Tetracosenol, a long-chain unsaturated fatty alcohol, is a molecule of interest in various research fields, including biochemistry and drug development, due to its structural similarity to biologically important lipids. Accurate and reliable identification of this compound is crucial for its study and potential applications. These application notes provide detailed protocols for the identification and characterization of this compound using three powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of long-chain alcohols like this compound, a derivatization step is necessary to convert the polar hydroxyl group into a less polar and more volatile functional group. Silylation, the formation of a trimethylsilyl (TMS) ether, is a common and effective derivatization method for this purpose.

Experimental Protocol: GC-MS Analysis of this compound as its TMS Derivative

1. Sample Preparation and Derivatization:

  • Objective: To convert this compound to its more volatile trimethylsilyl (TMS) ether.

  • Materials:

    • This compound sample

    • Anhydrous pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Hexane (GC grade)

    • Vials with PTFE-lined caps

  • Procedure:

    • Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis. Dilute with hexane if necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC) System:

    • Column: Agilent VF-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp 1: Increase to 250°C at a rate of 10°C/min.

      • Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.[1]

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 50-600.

    • Transfer Line Temperature: 280°C.

Data Presentation: Expected GC-MS Data for TMS-Derivatized this compound
ParameterExpected Value/Characteristic
Retention Time Dependent on the specific GC column and conditions, but expected to be in the later part of the chromatogram due to its high molecular weight.
Molecular Ion (M+) m/z 424 (corresponding to C27H56OSi)
Key Fragment Ions (m/z) [M-15]+ (loss of CH3): 409[M-90]+ (loss of (CH3)3SiOH): 334Alpha-cleavage fragment: m/z 103 (CH2=O+Si(CH3)3)Other characteristic fragments resulting from cleavage along the alkyl chain.

Note: The fragmentation pattern of TMS-derivatized long-chain unsaturated alcohols is characterized by the loss of a methyl group from the TMS moiety and the loss of trimethylsilanol. The position of the double bond can sometimes be inferred from specific fragmentation patterns, though this can be complex.

Workflow for GC-MS Identification of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Derivatization Silylation with BSTFA + 1% TMCS Sample->Derivatization TMS_Derivative TMS-Derivatized This compound Derivatization->TMS_Derivative Injection Injection into GC-MS TMS_Derivative->Injection Separation Chromatographic Separation (VF-5ms column) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Identification based on Retention Time and Mass Spectrum Data_Analysis->Identification NMR_Logic cluster_spectra Acquire NMR Spectra cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR Spectrum Analyze_H1 Analyze Chemical Shifts, Integration, and Multiplicity H1_NMR->Analyze_H1 C13_NMR ¹³C NMR Spectrum Analyze_C13 Analyze Chemical Shifts C13_NMR->Analyze_C13 Identify_OH Identify -CH₂OH group (~3.6 ppm, triplet in ¹H; ~63 ppm in ¹³C) Analyze_H1->Identify_OH Identify_Alkene Identify -CH=CH- group (~5.3 ppm in ¹H; ~130 ppm in ¹³C) Analyze_H1->Identify_Alkene Identify_Alkyl Identify Alkyl Chain (0.8-2.1 ppm in ¹H; 14-33 ppm in ¹³C) Analyze_H1->Identify_Alkyl Confirm_Z Confirm (Z) Stereochemistry (J ≈ 10-12 Hz for vinylic protons) Analyze_H1->Confirm_Z Analyze_C13->Identify_OH Analyze_C13->Identify_Alkene Analyze_C13->Identify_Alkyl Final_Structure Confirmed Structure of This compound Identify_OH->Final_Structure Identify_Alkene->Final_Structure Identify_Alkyl->Final_Structure Confirm_Z->Final_Structure HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Dissolution Dissolve in Methanol/Acetonitrile Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection ELSD Detection Separation->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Identification Identify by Retention Time Chromatogram->Identification Quantification Quantify by Peak Area (with calibration) Chromatogram->Quantification

References

Application Note: Structural Elucidation of 15(Z)-Tetracosenol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide and experimental protocols for the structural elucidation of 15(Z)-Tetracosenol using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound, also known as Nervonyl alcohol, is a long-chain monounsaturated fatty alcohol. Its structure, comprising a 24-carbon chain with a cis double bond at the C15-C16 position and a primary alcohol functional group, can be unequivocally determined using a suite of NMR experiments. High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including connectivity and stereochemistry.[1] This note outlines the application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for the complete structural assignment of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound in Chloroform-d (CDCl₃). The data is adapted from known values for the closely related nervonic acid and typical values for long-chain primary alcohols.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ (500 MHz)

Atom NumberChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1~3.64t2HH₂-C(1)-OH
2~1.57p2H-CH₂-C(2)H₂-C(1)H₂OH
3-13, 18-23~1.25br s38H-(CH₂)₁₁- and -(CH₂)₆-
14, 17~2.01m4HAllylic protons
15, 16~5.35m2HOlefinic protons (-CH=CH-)
24~0.88t3HTerminal methyl (-CH₃)
-OHVariablebr s1HHydroxyl proton

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ (125 MHz)

Atom NumberChemical Shift (δ) ppmAssignment
1~63.1C(1)-OH
2~32.8C-2
3-13, 18-22~29.1-29.7-(CH₂)₁₁- and -(CH₂)₅-
14, 17~27.2Allylic carbons
15, 16~129.9Olefinic carbons (-C=C-)
23~22.7C-23
24~14.1Terminal methyl (C-24)
(other CH₂)~31.9, ~25.8Other methylene carbons

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR data for the structural elucidation of 15(Z)-Tetracsenol on a 500 MHz NMR spectrometer.

1. Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg is recommended.[2]

  • Solvent: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Procedure: Weigh the sample accurately into a clean, dry vial. Add the deuterated solvent and gently agitate to dissolve the sample completely. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]

2. ¹H NMR Spectroscopy

  • Purpose: To identify the different types of protons in the molecule and their relative numbers.

  • Pulse Program: zg30 (or equivalent)

  • Spectrometer Frequency: 500 MHz

  • Spectral Width (SW): 12 ppm (centered around 6 ppm)

  • Acquisition Time (AQ): ~4.0 s[5]

  • Relaxation Delay (D1): 5.0 s

  • Number of Scans (NS): 16

  • Temperature: 298 K

3. ¹³C NMR Spectroscopy

  • Purpose: To identify all unique carbon environments in the molecule.

  • Pulse Program: zgpg30 (or equivalent with proton decoupling)

  • Spectrometer Frequency: 125 MHz

  • Spectral Width (SW): 220 ppm (centered around 110 ppm)

  • Acquisition Time (AQ): ~1.0 s

  • Relaxation Delay (D1): 10.0 s (A longer delay is crucial for the accurate integration of quaternary and other slowly relaxing carbons).[6][7]

  • Number of Scans (NS): 1024 or more, depending on sample concentration.

  • Temperature: 298 K

4. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • Pulse Program: cosygpqf (or equivalent gradient-selected COSY)[8][9]

  • Spectrometer Frequency: 500 MHz

  • Spectral Width (SW): 12 ppm in both F2 and F1 dimensions

  • Number of Increments (F1): 256

  • Number of Scans (NS): 8

  • Relaxation Delay (D1): 2.0 s

  • Temperature: 298 K

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

  • Pulse Program: hsqcedetgpsisp2.1 (or equivalent multiplicity-edited, gradient-selected HSQC)

  • Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)

  • Spectral Width (SW): 12 ppm (F2, ¹H), 160 ppm (F1, ¹³C)

  • Number of Increments (F1): 256

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz

  • Temperature: 298 K

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: hmbcgpndqf (or equivalent gradient-selected HMBC)

  • Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)

  • Spectral Width (SW): 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)

  • Number of Increments (F1): 512

  • Number of Scans (NS): 32

  • Relaxation Delay (D1): 2.5 s

  • Long-range ¹J(C,H) Coupling Constant: Optimized for 8 Hz[10]

  • Temperature: 298 K

Data Interpretation and Structural Elucidation

The combination of these NMR experiments allows for the complete assignment of the structure of this compound.

  • ¹H NMR: The integration of the olefinic protons (~5.35 ppm) to the terminal methyl protons (~0.88 ppm) will confirm the presence of one double bond in the long aliphatic chain. The triplet at ~3.64 ppm is characteristic of the protons on the carbon bearing the hydroxyl group.[11]

  • ¹³C NMR: The two signals in the olefinic region (~129.9 ppm) confirm the presence of a double bond. The signal at ~63.1 ppm is indicative of the carbon attached to the hydroxyl group.

  • COSY: Will show correlations between adjacent protons, for example, between the olefinic protons (H-15/H-16) and the allylic protons (H-14/H-17). It will also show the connectivity of the aliphatic chain.

  • HSQC: Will directly link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

  • HMBC: Is key to confirming the position of the double bond. Long-range correlations will be observed between the olefinic protons (H-15, H-16) and the carbons two and three bonds away (e.g., H-15 to C-13 and C-17).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation Sample This compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR C13_NMR 1D ¹³C NMR Filter->C13_NMR COSY 2D COSY Filter->COSY HSQC 2D HSQC Filter->HSQC HMBC 2D HMBC Filter->HMBC Assign_1D Assign 1D Spectra H1_NMR->Assign_1D C13_NMR->Assign_1D Assign_2D Assign 2D Correlations COSY->Assign_2D HSQC->Assign_2D HMBC->Assign_2D Assign_1D->Assign_2D Structure Final Structure Assign_2D->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

nmr_correlations cluster_structure Key Structural Fragments of this compound H1 H-1 (~3.64 ppm) C1 C-1 (~63.1 ppm) H1->C1 HSQC H2 H-2 (~1.57 ppm) H1->H2 COSY C2 C-2 (~32.8 ppm) H1->C2 HMBC H2->C1 H2->C2 H14 H-14 (~2.01 ppm) C14 C-14 (~27.2 ppm) H14->C14 H15 H-15 (~5.35 ppm) H14->H15 C15 C-15 (~129.9 ppm) H14->C15 C16 C-16 (~129.9 ppm) H14->C16 H15->C14 H15->C15 H16 H-16 (~5.35 ppm) H15->H16 C17 C-17 (~27.2 ppm) H15->C17 H16->C14 H16->C16 H17 H-17 (~2.01 ppm) H16->H17 H17->C15 H17->C16 H17->C17

Caption: Key 2D NMR correlations for structural assignment.

References

Application of 15(Z)-Tetracosenol in Myelin Sheath Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

15(Z)-Tetracosenol, more commonly known as Nervonic Acid (NA), is a long-chain monounsaturated omega-9 fatty acid. It is an essential component of sphingolipids, such as sphingomyelin, which are enriched in the myelin sheath of nerve fibers. The myelin sheath acts as an electrical insulator for neuronal axons, enabling rapid and efficient transmission of nerve impulses. Research has indicated a significant correlation between deficiencies in nervonic acid and demyelinating diseases like multiple sclerosis (MS) and adrenoleukodystrophy (ALD). In these conditions, the degradation of the myelin sheath leads to impaired nerve function. Consequently, nervonic acid is a focal point of research for its potential therapeutic role in promoting myelin repair and regeneration (remyelination).

These application notes provide an overview of the utility of this compound in myelin research, complete with detailed experimental protocols for both in vitro and in vivo studies.

Mechanism of Action

Nervonic acid is crucial for the structural integrity and function of the myelin sheath. It is a key component in the biosynthesis of nerve cell myelin.[1] Studies suggest that NA supplementation can enhance the function of oligodendrocytes, the glial cells responsible for producing and maintaining the myelin sheath in the central nervous system.[2][3] The proposed mechanisms include:

  • Promoting Oligodendrocyte Precursor Cell (OPC) Maturation: Nervonic acid has been shown to improve the maturation of OPCs into myelin-producing oligodendrocytes.[3]

  • Enhancing Myelin Synthesis: NA supplementation can increase the synthesis of key myelin proteins, such as Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP), as well as essential myelin lipids like sphingomyelin.[4][5]

  • Modulating the Inflammatory Environment: Nervonic acid may help create a more favorable environment for remyelination by reducing the secretion of pro-inflammatory factors.[2][4]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of nervonic acid and nervonic acid-containing supplements on myelin-related markers.

Table 1: Effect of Fish Oil Mixture (FOM) Containing 13% Nervonic Acid on Myelin Protein mRNA Expression in Human Oligodendrocyte Precursor Cells (hOPCs)

Myelin ProteinTreatment GroupFold Change in mRNA Expression (vs. Control)Reference
MOG FOM~2.5[3][4]
PLP FOM~2.0[3][4]
MBP FOM~1.8[3][4]

Table 2: Dosage of Nervonic Acid in an In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Treatment GroupDosageAdministration RouteFrequencyReference
Low Dose NA + EAE 197 mg/kgIntragastricDaily[2]
Medium Dose NA + EAE 394 mg/kgIntragastricDaily[2]
High Dose NA + EAE 788 mg/kgIntragastricDaily[2]

Experimental Protocols

Protocol 1: In Vitro Myelination Assay with Human Oligodendrocyte Precursor Cells (hOPCs)

This protocol details the differentiation of hOPCs and their treatment with nervonic acid to assess its impact on myelination.

1. hOPC Culture and Differentiation:

  • Culture commercially available or isolated human OPCs on poly-L-ornithine and laminin-coated plates.

  • Maintain OPCs in a proliferation medium containing growth factors such as PDGF-AA.

  • To induce differentiation into mature oligodendrocytes, withdraw the proliferation-promoting growth factors and switch to a differentiation medium. This medium typically contains factors like T3 thyroid hormone.[6]

2. Nervonic Acid Treatment:

  • Prepare a stock solution of this compound (Nervonic Acid) in an appropriate solvent (e.g., DMSO) and then dilute to the final concentration in the differentiation medium.

  • Based on in vitro studies on neural cells, a concentration range of 10-100 µM can be explored.[7]

  • Treat the differentiating hOPCs with the nervonic acid-containing medium. Include a vehicle control group (medium with the solvent but without NA).

  • Incubate the cells for a period of 7-14 days to allow for differentiation and myelin protein expression, replacing the medium every 2-3 days.

3. Assessment of Myelination:

  • Immunocytochemistry for Myelin Proteins:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent like Triton X-100.

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

    • Incubate with primary antibodies against myelin proteins (e.g., anti-MBP, anti-MOG, anti-PLP).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Visualize and quantify the fluorescence intensity or the number of myelin-positive cells using a fluorescence microscope.[1][8]

  • Quantitative Real-Time PCR (qRT-PCR) for Myelin Gene Expression:

    • Isolate total RNA from the treated and control cells.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers specific for MBP, MOG, and PLP genes.

    • Normalize the expression levels to a housekeeping gene to determine the relative fold change in gene expression.

  • Lipid Analysis by Mass Spectrometry:

    • Perform lipid extraction from cell lysates using a method like the Folch or Bligh-Dyer procedure.[9][10]

    • Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify changes in sphingomyelin and other myelin-related lipids.[11][12]

Protocol 2: In Vivo Assessment of Nervonic Acid in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

EAE is a widely used animal model for multiple sclerosis. This protocol outlines the induction of EAE in mice and subsequent treatment with nervonic acid.

1. EAE Induction:

  • Use a susceptible mouse strain, such as C57BL/6.

  • Induce EAE by subcutaneous immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) and Complete Freund's Adjuvant (CFA).[13][14]

  • Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.[13][15]

2. Nervonic Acid Administration:

  • Prepare a suspension of nervonic acid in a suitable vehicle (e.g., corn oil).

  • Beginning on day 3 post-immunization, administer nervonic acid daily via intragastric gavage at doses ranging from 197 mg/kg to 788 mg/kg.[2]

  • Include a vehicle-treated EAE control group and a healthy control group.

3. Monitoring and Evaluation:

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund.

  • Histology:

    • At the end of the experiment, perfuse the mice and collect the spinal cords.

    • Process the tissue for paraffin embedding and sectioning.

    • Perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.

    • Use Luxol Fast Blue (LFB) staining to evaluate the extent of demyelination.[2]

  • Cytokine Analysis:

    • Collect blood or spleen tissue to isolate serum or immune cells.

    • Measure the levels of pro-inflammatory and anti-inflammatory cytokines using ELISA.[2]

Visualizations

experimental_workflow_in_vitro cluster_culture hOPC Culture & Differentiation cluster_treatment Nervonic Acid Treatment cluster_assessment Assessment of Myelination hOPC_culture Culture hOPCs Differentiation Induce Differentiation hOPC_culture->Differentiation NA_Treatment Treat with Nervonic Acid (10-100 µM) Differentiation->NA_Treatment Vehicle_Control Vehicle Control Differentiation->Vehicle_Control Immunocytochemistry Immunocytochemistry (MBP, MOG, PLP) NA_Treatment->Immunocytochemistry qRT_PCR qRT-PCR (Myelin Genes) NA_Treatment->qRT_PCR Mass_Spectrometry Mass Spectrometry (Lipidomics) NA_Treatment->Mass_Spectrometry Vehicle_Control->Immunocytochemistry Vehicle_Control->qRT_PCR Vehicle_Control->Mass_Spectrometry

Caption: In Vitro Experimental Workflow for Nervonic Acid in Myelin Research.

experimental_workflow_in_vivo cluster_induction EAE Model Induction cluster_treatment Nervonic Acid Administration cluster_evaluation Evaluation Immunization Immunize Mice with MOG35-55/CFA PTX_Injection Inject Pertussis Toxin Immunization->PTX_Injection NA_Admin Daily Intragastric NA (197-788 mg/kg) PTX_Injection->NA_Admin Vehicle_Control Vehicle Control PTX_Injection->Vehicle_Control Clinical_Scoring Daily Clinical Scoring NA_Admin->Clinical_Scoring Histology Histology (H&E, LFB) NA_Admin->Histology Cytokine_Analysis Cytokine Analysis (ELISA) NA_Admin->Cytokine_Analysis Vehicle_Control->Clinical_Scoring Vehicle_Control->Histology Vehicle_Control->Cytokine_Analysis

Caption: In Vivo Experimental Workflow for Nervonic Acid in the EAE Model.

signaling_pathway cluster_cellular_effects Cellular Effects on Oligodendrocytes cluster_molecular_outcomes Molecular Outcomes NA Nervonic Acid (this compound) OPC_Maturation OPC Maturation NA->OPC_Maturation Myelin_Synthesis Myelin Synthesis NA->Myelin_Synthesis Inflammation ↓ Pro-inflammatory Factors NA->Inflammation Remyelination Myelin Repair & Regeneration OPC_Maturation->Remyelination Myelin_Proteins ↑ MBP, MOG, PLP Myelin_Synthesis->Myelin_Proteins Myelin_Lipids ↑ Sphingomyelin Myelin_Synthesis->Myelin_Lipids Inflammation->Remyelination Myelin_Proteins->Remyelination Myelin_Lipids->Remyelination

Caption: Proposed Signaling Pathway of Nervonic Acid in Myelin Repair.

References

Application Notes and Protocols for 15(Z)-Tetracosenol In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(Z)-Tetracosenol, a very long-chain monounsaturated fatty alcohol, is a lipid molecule of interest for various biological investigations due to its structural similarity to nervonic acid, a key component of nerve cell membranes. Proper dissolution and handling of this hydrophobic compound are critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization and handling of this compound for use in cell-based experiments.

Physicochemical Properties and Storage

This compound is a solid at room temperature with a high degree of hydrophobicity.[1] Proper storage is essential to maintain its stability and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₄H₄₈O[1]
Molecular Weight 352.64 g/mol [1]
Appearance Solid[1]
Synonyms cis-15-Tetracosenol, (Z)-Tetracos-15-en-1-ol[1]
Storage Conditions Freezer (-20°C or below)[1]

Experimental Protocols: Dissolving this compound

Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions such as cell culture media. The use of an organic solvent is necessary to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro studies.[2][3][4][5] An alternative method involves the use of fatty acid-free bovine serum albumin (BSA) to enhance solubility and facilitate delivery to cells.[6][7]

Protocol 1: Dissolution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heat block

  • Sonicator (optional)

Procedure:

  • Preparation of High-Concentration Stock Solution:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder into a sterile amber or foil-wrapped vial.

    • Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

    • Tightly cap the vial and vortex vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, warm the solution to 37°C for 10-15 minutes, followed by vortexing.[8] Gentle sonication can also be used to facilitate dissolution.[2]

    • Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Preparation of Working Solutions:

    • It is recommended to prepare intermediate dilutions of the high-concentration stock solution in DMSO before adding to the cell culture medium to minimize precipitation.[2]

    • Warm the complete cell culture medium to 37°C.

    • To prepare the final working solution, add a small volume of the DMSO stock solution to the pre-warmed medium while gently swirling the medium.[8] This should be done in a stepwise manner to avoid rapid changes in solvent concentration.[3]

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2][3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Table 2: Example Dilution Series for this compound in DMSO

Stock Solution ConcentrationIntermediate DilutionFinal Working ConcentrationFinal DMSO Concentration
50 mM1:100 in DMSO (to 500 µM)1 µM0.2%
50 mM1:500 in DMSO (to 100 µM)1 µM1.0%
10 mM1:100 in medium100 µM1.0%
10 mM1:1000 in medium10 µM0.1%
Protocol 2: Complexing with Fatty Acid-Free BSA

This method can improve the solubility and bioavailability of long-chain fatty alcohols in cell culture.

Materials:

  • This compound powder

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile, amber or foil-wrapped tubes

  • Shaking incubator or water bath

  • Sterile filter (0.22 µm)

Procedure:

  • Preparation of BSA Solution:

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free medium. Dissolving BSA may require gentle warming to 37°C and overnight shaking.[4]

  • Complexing this compound with BSA:

    • Dissolve this compound in a small amount of ethanol or DMSO first, as direct dissolution in the BSA solution might be difficult. The final organic solvent concentration should be minimized.

    • Slowly add the dissolved this compound solution to the BSA solution while vortexing.

    • Incubate the mixture in a shaking incubator at 37°C for at least 1 hour (or overnight for better complexing) to allow for the formation of the 15(Z)-Tetracsenol-BSA complex.[4][7]

    • Sterilize the final solution by passing it through a 0.22 µm sterile filter.

  • Preparation of Working Solutions:

    • The this compound-BSA complex solution can be directly diluted in complete cell culture medium to the desired final concentration.

    • A vehicle control containing the same final concentration of BSA and any co-solvent used should be included in experiments.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Solubilization

The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.

G cluster_start Start cluster_dissolution Dissolution cluster_dilution Dilution cluster_application Application start This compound Powder dissolve_dmso Dissolve in DMSO (High Concentration Stock) start->dissolve_dmso Protocol 1 dissolve_bsa Complex with Fatty Acid-Free BSA start->dissolve_bsa Protocol 2 intermediate_dilution Intermediate Dilution (in DMSO or Medium) dissolve_dmso->intermediate_dilution final_dilution Final Working Solution (in Cell Culture Medium) dissolve_bsa->final_dilution intermediate_dilution->final_dilution cell_treatment Treat Cells in Culture final_dilution->cell_treatment

Caption: Workflow for dissolving this compound.

Hypothetical Signaling Pathways

While specific signaling pathways for this compound are not well-established, its structural analog, nervonic acid, has been shown to modulate several key cellular pathways. It is plausible that this compound may exert similar effects. Nervonic acid has been implicated in the activation of the PI3K/Akt/mTOR pathway and can trigger inflammation via the NLRP3 inflammasome.[9][10] Additionally, mixtures of long-chain fatty alcohols have been shown to modulate NF-κB signaling.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular tetracosenol This compound receptor Membrane Receptor (Hypothetical) tetracosenol->receptor nlrp3 NLRP3 Inflammasome tetracosenol->nlrp3 Activates ikb IκB tetracosenol->ikb Inhibits Degradation pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Proliferation, Survival) mtor->gene_expression caspase1 Caspase-1 nlrp3->caspase1 il1b IL-1β Secretion caspase1->il1b nfkb NF-κB inflammatory_genes Inflammatory Gene Expression nfkb->inflammatory_genes ikb->nfkb

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 15(Z)-Tetracosenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 15(Z)-Tetracosenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound and its precursors primarily involve the Wittig reaction and olefin metathesis, specifically cross-metathesis. These methods offer good control over the formation of the crucial (Z)-double bond. Biosynthetic approaches are also being explored but are less common in a standard laboratory setting.

Q2: How can I improve the Z-selectivity of my Wittig reaction?

A2: Achieving high Z-selectivity in the Wittig reaction for long-chain alkenes is critical. Key factors to consider include:

  • Ylide Type: Use of non-stabilized or semi-stabilized ylides generally favors the formation of the Z-isomer.

  • Base Selection: Salt-free conditions, often achieved by using bases like sodium amide (NaNH₂) or potassium hexamethyldisilazide (KHMDS), can significantly enhance Z-selectivity. The presence of lithium salts can sometimes decrease Z-selectivity.

  • Solvent Choice: Aprotic, non-polar solvents such as THF or diethyl ether are generally preferred for Z-selective Wittig reactions.

  • Temperature: Running the reaction at low temperatures (e.g., -78°C) can improve the kinetic control and favor the formation of the Z-isomer.

Q3: Which catalyst should I choose for a Z-selective cross-metathesis reaction?

A3: For Z-selective cross-metathesis, specialized ruthenium-based catalysts are often required. While standard Grubbs catalysts (e.g., Grubbs II) tend to favor the more thermodynamically stable E-isomer, Z-selective catalysts such as those developed by Grubbs and Hoveyda are designed to favor the kinetic Z-product. Recent research has also shown that combining a standard Grubbs catalyst with a photocatalyst can promote Z-selectivity.[1]

Q4: I have my (Z)-alkene or corresponding carboxylic acid. How do I obtain the final this compound?

A4: If your synthesis yields the corresponding carboxylic acid (nervonic acid), a reduction step is necessary. A common and effective method is the use of a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

Q5: How can I effectively remove byproducts from my reaction mixture?

A5: Purification is a critical step.

  • Wittig Reaction: The primary byproduct is triphenylphosphine oxide (TPPO). It can be challenging to remove by standard column chromatography. Methods for its removal include precipitation by forming a complex with metal salts (e.g., MgCl₂ or ZnCl₂) or by careful selection of crystallization solvents.[2][3]

  • Cross-Metathesis: Residual ruthenium catalyst can be problematic. Several methods exist for its removal, including the use of scavengers like tris(hydroxymethyl)phosphine (THMP), activated carbon, or treatment with reagents like lead tetraacetate or triphenylphosphine oxide followed by silica gel filtration.[4][5][6][7][8][9]

Troubleshooting Guides

Wittig Reaction Troubleshooting
Issue Possible Cause Suggested Solution(s)
Low or No Yield Incomplete ylide formation.Ensure anhydrous conditions. Use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS). Confirm the quality of the phosphonium salt.
Sterically hindered aldehyde or ylide.Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered substrates. Increase reaction temperature or time, but be mindful of potential side reactions.
Aldehyde degradation.Use freshly distilled or purified aldehyde. Protect sensitive functional groups on the aldehyde if necessary.
Low Z/E Selectivity Presence of lithium salts.Use sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) to create "salt-free" conditions.
Inappropriate solvent.Use non-polar, aprotic solvents like THF, diethyl ether, or toluene. Avoid polar protic solvents.
Reaction temperature too high.Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic Z-product.
Difficulty in Product Purification Persistent triphenylphosphine oxide (TPPO) contamination.Precipitate TPPO by adding a non-polar solvent like hexane or by forming a complex with MgCl₂ or ZnCl₂. Alternatively, wash the crude product with a solvent in which TPPO is more soluble but the product is not.
Cross-Metathesis Troubleshooting
Issue Possible Cause Suggested Solution(s)
Low or No Yield Inactive catalyst.Use a fresh, active catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Incompatible functional groups.Protect functional groups that may interfere with the catalyst.
Poor substrate reactivity.Increase catalyst loading (typically 1-5 mol%). Increase reaction temperature. For terminal alkenes, running the reaction under vacuum can help drive the equilibrium by removing ethylene gas.
Low Z/E Selectivity Use of a non-Z-selective catalyst.Employ a catalyst specifically designed for Z-selective metathesis.
Isomerization of the product.Lower the reaction temperature and time. Some additives can suppress isomerization.
Difficulty in Product Purification Residual ruthenium catalyst.Treat the reaction mixture with a scavenger (e.g., THMP, activated carbon) or an oxidizing agent (e.g., lead tetraacetate) followed by filtration through a plug of silica gel.[4][5][6][7][8][9]

Data Presentation

Table 1: Representative Yield and Selectivity in Wittig Synthesis of Long-Chain (Z)-Alkenes

This table presents typical data for Z-selective Wittig reactions of long-chain aliphatic aldehydes. Actual results may vary based on specific substrates and precise reaction conditions.

Phosphonium Salt Aldehyde Base Solvent Temperature (°C) Approx. Yield (%) Approx. Z:E Ratio
(C₁₅H₃₁)PPh₃BrNonanaln-BuLiTHF-78 to RT60-75>90:10
(C₁₅H₃₁)PPh₃BrNonanalKHMDSToluene-78 to RT70-85>95:5
(C₁₀H₂₁)PPh₃BrTetradecanalNaHMDSTHF-78 to RT75-90>95:5
Table 2: Representative Yield and Selectivity in Cross-Metathesis for Long-Chain (Z)-Alkenes

This table illustrates typical outcomes for Z-selective cross-metathesis reactions involving long-chain terminal alkenes using specialized catalysts.

Alkene 1 Alkene 2 Catalyst (mol%) Solvent Temperature (°C) Approx. Yield (%) Approx. Z:E Ratio
1-Decene1-TetradeceneGrubbs Z-selective Cat. (2%)Toluene2560-70>90:10
1-Octene1-HexadeceneHoveyda-Grubbs Z-selective Cat. (1.5%)Benzene2565-75>95:5
1-Decene1-TetradeceneGrubbs II + Photocatalyst (5%)CH₂Cl₂4050-65>90:10[1]

Experimental Protocols

Protocol 1: Z-Selective Wittig Synthesis of (15Z)-Tetracosene

This protocol describes the synthesis of the alkene precursor to this compound.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, three-necked flask under an argon atmosphere, suspend (pentadecyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF dropwise.

    • Allow the mixture to stir at -78°C for 1 hour, during which a characteristic color change (often to deep red or orange) indicates ylide formation.

  • Wittig Reaction:

    • To the cold ylide solution, add a solution of nonanal (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • To remove triphenylphosphine oxide, triturate the crude residue with cold hexane and filter. Further purification can be achieved by column chromatography on silica gel using a non-polar eluent (e.g., hexane).

Protocol 2: Z-Selective Cross-Metathesis Synthesis of (15Z)-Tetracosene
  • Reaction Setup:

    • In a Schlenk flask under an argon atmosphere, dissolve 1-decene (1.0 eq) and 1-tetradecene (1.0 eq) in anhydrous and degassed toluene.

    • Add the Z-selective Grubbs-type catalyst (e.g., 1-2 mol%).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. For terminal alkenes, applying a vacuum can help to remove the ethylene byproduct and drive the reaction to completion.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • To remove the ruthenium byproducts, add a small amount of a scavenger such as tris(hydroxymethyl)phosphine or activated carbon and stir for several hours.

    • Filter the mixture through a pad of Celite® and silica gel, washing with a non-polar solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting oil by column chromatography on silica gel using hexane as the eluent.

Protocol 3: Reduction of (15Z)-Tetracosenoic Acid to this compound
  • Reaction Setup:

    • In a flame-dried, two-necked flask under an argon atmosphere, suspend lithium aluminum hydride (LAH) (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0°C in an ice bath.

  • Reduction:

    • Dissolve (15Z)-tetracosenoic acid (nervonic acid) (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C.

    • Carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

    • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Wittig_Synthesis_Workflow P_Salt Phosphonium Salt ((C₁₅H₃₁)PPh₃Br) Ylide Phosphonium Ylide P_Salt->Ylide Deprotonation Base Strong Base (e.g., KHMDS) Base->Ylide Alkene (15Z)-Tetracosene Ylide->Alkene Aldehyde Aldehyde (Nonanal) Aldehyde->Alkene Acid (15Z)-Tetracosenoic Acid Alkene->Acid Oxidation (if needed) Alcohol This compound Alkene->Alcohol Acid->Alcohol Reducing_Agent Reducing Agent (e.g., LAH) Reducing_Agent->Alcohol

Caption: Workflow for the Wittig synthesis of this compound.

Cross_Metathesis_Workflow Alkene1 1-Decene Product_Alkene (15Z)-Tetracosene Alkene1->Product_Alkene Alkene2 1-Tetradecene Alkene2->Product_Alkene Catalyst Z-Selective Grubbs Catalyst Catalyst->Product_Alkene Metathesis Ethylene Ethylene (byproduct) Product_Alkene->Ethylene Final_Product This compound Product_Alkene->Final_Product Reduction

Caption: Workflow for the Cross-Metathesis synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Poor Selectivity Reaction_Type Which Reaction? Start->Reaction_Type Wittig Wittig Reaction Reaction_Type->Wittig Wittig Metathesis Cross-Metathesis Reaction_Type->Metathesis Metathesis Wittig_Issue Issue with Wittig? Wittig->Wittig_Issue Metathesis_Issue Issue with Metathesis? Metathesis->Metathesis_Issue Yield_W Low Yield Wittig_Issue->Yield_W Yield Selectivity_W Low Z-Selectivity Wittig_Issue->Selectivity_W Selectivity Check_Ylide Check Ylide Formation (Anhydrous, Strong Base) Yield_W->Check_Ylide Check_Substrate_W Check Aldehyde Quality Yield_W->Check_Substrate_W Consider_HWE Consider HWE Reaction Yield_W->Consider_HWE Check_Base Use Salt-Free Base (e.g., KHMDS) Selectivity_W->Check_Base Check_Solvent_W Use Aprotic, Non-polar Solvent Selectivity_W->Check_Solvent_W Check_Temp_W Lower Reaction Temperature Selectivity_W->Check_Temp_W Yield_M Low Yield Metathesis_Issue->Yield_M Yield Selectivity_M Low Z-Selectivity Metathesis_Issue->Selectivity_M Selectivity Check_Catalyst Check Catalyst Activity (Fresh, Inert Atmosphere) Yield_M->Check_Catalyst Increase_Loading Increase Catalyst Loading Yield_M->Increase_Loading Use_Vacuum Apply Vacuum to Remove Ethylene Yield_M->Use_Vacuum Check_Catalyst_Type Use Z-Selective Catalyst Selectivity_M->Check_Catalyst_Type Check_Conditions_M Lower Temperature/Time Selectivity_M->Check_Conditions_M

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Analysis of 15(Z)-Tetracosenol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 15(Z)-Tetracosenol. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a long-chain unsaturated alcohol with a high boiling point and high polarity due to the hydroxyl group. These characteristics make it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar and more volatile functional group.[1][2] This improves the compound's thermal stability and chromatographic behavior, leading to better peak shape, increased sensitivity, and more reliable quantification.[1][3]

Q2: What are the most common derivatization methods for long-chain alcohols like this compound?

A2: The most common derivatization techniques for alcohols in GC-MS analysis are silylation and acylation.[1]

  • Silylation: This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1][3] TMS-derivatives are generally more volatile and thermally stable. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

  • Acylation: This method introduces an acyl group, such as an acetyl group, to the hydroxyl functional group. This can improve chromatographic properties and produce characteristic mass spectra.

The choice of derivatization reagent depends on the specific requirements of the analysis and the presence of other functional groups in the sample matrix.[3]

Q3: What are the recommended starting GC-MS parameters for the analysis of derivatized this compound?

A3: The optimal parameters can vary depending on the specific instrument and column used. However, the following table provides a good starting point for method development.

ParameterRecommended Starting ConditionOptimization Considerations
GC System Agilent 6890N or similarEnsure system is clean and leak-free.
Mass Spectrometer Agilent 5973N or similarRegular tuning is crucial for sensitivity.
GC Column Low-bleed capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-bleed column is essential to minimize background noise in the mass spectrometer.[4]
Carrier Gas Helium (99.999% purity)Maintain a constant flow rate for reproducible retention times.
Carrier Gas Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)Optimize for the best balance between resolution and analysis time.
Injection Mode SplitlessMaximizes the transfer of the analyte to the column, which is ideal for trace analysis.
Injection Volume 1 µLCan be adjusted based on sample concentration to avoid column overloading.
Injector Temperature 250 - 280 °CShould be high enough to ensure complete vaporization of the derivatized analyte without causing thermal degradation.[5]
Oven Temperature Program Initial: 50°C, hold for 2 min; Ramp: 10-15°C/min to 300°C; Hold: 5-10 minThe temperature program should be optimized to achieve good separation from other components in the sample matrix.
MS Transfer Line Temp 280 - 300 °CShould be high enough to prevent condensation of the analyte.[6]
Ion Source Temperature 230 - 250 °CHigher temperatures can sometimes lead to increased fragmentation.[5]
Quadrupole Temperature 150 °CA stable temperature is important for mass accuracy.[5]
Ionization Mode Electron Ionization (EI)Standard for generating reproducible mass spectra.
Electron Energy 70 eVStandard for EI, but can be optimized for specific analytes to enhance the abundance of target ions.[4]
Acquisition Mode Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)SIM mode significantly increases sensitivity by monitoring only a few characteristic ions.[4]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Active Sites in the GC System Deactivate the system by cleaning or replacing the injector liner. Trimming 10-20 cm from the inlet of the column can also help remove active sites. Regular column conditioning is also crucial.[7]
Incomplete Derivatization Ensure the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and reagent-to-sample ratio.
Column Overloading Dilute the sample or reduce the injection volume.[8]
Improper Injection Technique Ensure a fast and consistent injection. For splitless injections, optimize the purge activation time to prevent solvent tailing.
Contamination Bake out the column at a high temperature to remove contaminants.[8] Ensure the carrier gas is pure by using traps.[4]

Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Cause Solution
Inadequate Vaporization Optimize the injector temperature. For high molecular weight analytes, you may need to experiment with higher temperatures (e.g., 275-300°C), but be cautious of thermal degradation.[7]
Analyte Loss in the System Check for leaks in the GC system. Ensure proper column installation.
Suboptimal MS Parameters Tune the mass spectrometer according to the manufacturer's recommendations. For quantitative analysis, use SIM mode to increase sensitivity.[4] Optimize the ion source and transfer line temperatures.[4]
Inefficient Derivatization As mentioned above, ensure the derivatization is complete and efficient.

Issue 3: High Baseline Noise or Column Bleed

Possible Cause Solution
Column Bleed Use a low-bleed column specifically designed for MS applications.[4] Condition new columns properly before connecting them to the mass spectrometer.[4]
Contaminated Carrier Gas Use high-purity carrier gas and install appropriate traps to remove oxygen, moisture, and hydrocarbons.[4]
Septum Bleed Use high-quality, low-bleed septa and replace them regularly.
Contamination in the Injector or Detector Clean the injector port and the ion source of the mass spectrometer.

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA

  • Sample Preparation: Accurately weigh 1-2 mg of the sample containing this compound into a clean, dry reaction vial.

  • Solvent Addition: Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow sample Sample containing This compound dissolve Dissolve in Solvent (e.g., Pyridine) sample->dissolve derivatize Add Derivatization Reagent (e.g., BSTFA) dissolve->derivatize heat Heat at 60-70°C for 30 min derivatize->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analyze Data Acquisition and Analysis inject->analyze troubleshooting_workflow start Poor Chromatographic Results peak_shape Issue with Peak Shape? start->peak_shape sensitivity Low Signal Intensity? peak_shape->sensitivity No tailing Check for Active Sites Incomplete Derivatization Column Overload peak_shape->tailing Yes (Tailing) fronting Check for Column Overload peak_shape->fronting Yes (Fronting) noise High Baseline Noise? sensitivity->noise No low_signal Optimize Injector Temp Check for Leaks Tune MS / Use SIM sensitivity->low_signal Yes high_noise Use Low-Bleed Column Check Gas Purity Clean Injector/Source noise->high_noise Yes end Improved Results noise->end No tailing->end fronting->end low_signal->end high_noise->end

References

Technical Support Center: 15(Z)-Tetracosenol (Nervonic Acid) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(Z)-Tetracosenol, also known as nervonic acid, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound, or nervonic acid, is a very-long-chain monounsaturated omega-9 fatty acid. It is a crucial component of sphingolipids in the myelin sheath of nerve fibers.[1] In cell culture, it is used to study its roles in neurological development, myelination, and various signaling pathways, including those involved in cell growth, inflammation, and neuroprotection.[2][3]

Q2: What are the main challenges when working with this compound in cell culture media?

A2: The primary challenge is its very low aqueous solubility, which often leads to precipitation in cell culture media. This precipitation can result in inconsistent and non-reproducible experimental outcomes. Additionally, as a monounsaturated fatty acid, it may be susceptible to oxidation over time in culture conditions.

Q3: How should I store this compound?

A3: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years). Stock solutions, once prepared, should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to protect it from light.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to influence several key signaling pathways. It can activate the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival.[4] It has also been reported to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.[3]

Troubleshooting Guide: Instability and Precipitation

This guide addresses common issues encountered when using this compound in cell culture.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Precipitate forms immediately upon adding to media 1. Final concentration exceeds solubility limit. 2. Improper dilution method. 3. Stock solution is too concentrated.1. Lower the final working concentration. Start with a lower concentration and titrate up to the desired effective dose without causing precipitation. 2. Pre-warm the media to 37°C. Add the stock solution dropwise while gently swirling the media for even dispersion. 3. Use a less concentrated intermediate stock solution.
Media becomes cloudy or hazy over time 1. Gradual precipitation of the compound. 2. Interaction with media components.1. Complex with fatty acid-free Bovine Serum Albumin (BSA). This is the most effective method to increase solubility and stability. See Protocol 2. 2. Perform media changes more frequently. Replace with freshly prepared media containing this compound every 24-48 hours.
Inconsistent or no biological effect observed 1. Inaccurate concentration due to precipitation. 2. Degradation of the compound. 3. Ineffective cellular uptake.1. Visually inspect for precipitation before each experiment. Filter the final media through a 0.22 µm syringe filter if a fine precipitate is suspected. 2. Prepare fresh stock solutions regularly. Protect from light and oxygen to minimize oxidation. 3. Ensure effective delivery. Using a BSA complex can enhance cellular uptake.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound using an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)

  • Sterile, conical microcentrifuge tubes or glass vials

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weigh the desired amount of this compound in a sterile tube under aseptic conditions.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM). It is recommended to use fresh, anhydrous solvent to minimize moisture.

  • Purge the headspace of the tube with an inert gas to displace oxygen and prevent oxidation.

  • Tightly cap the tube and vortex until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound-BSA Complex

This protocol details the complexation of this compound with fatty acid-free BSA to enhance its solubility and stability in aqueous culture media.

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or basal cell culture medium (serum-free)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. Dissolve the BSA by gentle swirling or rocking at 37°C. Do not vortex vigorously as this can cause frothing and protein denaturation.

  • Sterilize the BSA solution by passing it through a 0.22 µm syringe filter.

  • Warm the sterile BSA solution to 37°C.

  • Slowly add the this compound stock solution dropwise to the BSA solution while gently swirling. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

  • Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation. The solution should become clear.

  • This this compound-BSA complex can now be added to your complete cell culture medium to achieve the final desired working concentration.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Approximate Solubility Notes
Ethanol~10 mg/mLSuitable for preparing stock solutions.
DMSO~20 mg/mLHigher solubility, but check cell line tolerance.
Dimethyl formamide (DMF)~20 mg/mLCheck for cell line compatibility.
WaterInsoluble

Data compiled from publicly available product information sheets.

Table 2: Recommended Storage Conditions

Form Temperature Duration Notes
Crystalline Solid-20°C≥ 4 yearsKeep in a tightly sealed container.
Stock Solution (in DMSO/Ethanol)-20°C1 monthProtect from light; minimize freeze-thaw cycles.
Stock Solution (in DMSO/Ethanol)-80°C6 monthsProtect from light; minimize freeze-thaw cycles.
BSA Complex (in media)4°CUse immediately or within 24 hoursPrepare fresh for each experiment for best results.

Mandatory Visualizations

Signaling Pathways

Nervonic_Acid_PI3K_AKT_mTOR_Pathway NA This compound (Nervonic Acid) Receptor Cell Surface Receptor NA->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Survival Cell Survival mTOR->Survival

Caption: PI3K/AKT/mTOR signaling pathway activation by this compound.

Nervonic_Acid_NFkB_Pathway cluster_cytoplasm Cytoplasm InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK Activates NA This compound (Nervonic Acid) NA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Transcription Nucleus->InflammatoryGenes Promotes

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow

Nervonic_Acid_Workflow Start Start PrepStock Prepare Nervonic Acid Stock Solution (Protocol 1) Start->PrepStock PrepBSA Prepare Nervonic Acid-BSA Complex (Protocol 2) PrepStock->PrepBSA TreatCells Treat Cells with Nervonic Acid-BSA Complex PrepBSA->TreatCells Incubate Incubate Cells (24-72 hours) TreatCells->Incubate Assay Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) Incubate->Assay End End Assay->End

Caption: General experimental workflow for cell treatment with this compound.

References

Technical Support Center: Refining Purification Methods for High-Purity 15(Z)-Tetracosenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 15(Z)-Tetracosenol (Nervonoyl Alcohol).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after fractional distillation.

  • Question: We are experiencing a significant loss of this compound during vacuum fractional distillation. What are the potential causes and how can we optimize the process?

  • Answer: Low recovery during vacuum distillation of long-chain fatty alcohols like this compound can stem from several factors. Key areas to investigate include:

    • Thermal Degradation: High temperatures can cause the compound to degrade. It is crucial to use vacuum distillation to lower the boiling point.

    • Incorrect Reflux Ratio: An improper reflux ratio can lead to either flooding of the column or insufficient enrichment of the desired fraction.

    • Inefficient Column Packing: The choice of column packing material is vital for achieving good separation. A material with a high surface area is recommended.

    To troubleshoot, consider the following optimizations:

    • Lower the Pressure: Aim for the lowest possible vacuum that your system can stably maintain to further reduce the boiling point.

    • Adjust the Reflux Ratio: Experiment with different reflux ratios to find the optimal balance between separation efficiency and throughput.

    • Evaluate Column Packing: Ensure you are using a suitable packing material designed for high-boiling point compounds.

Issue 2: Persistent impurities after recrystallization.

  • Question: Our this compound sample still shows impurities on GC-FID analysis after multiple recrystallization attempts. How can we improve the purity?

  • Answer: The success of recrystallization hinges on the choice of solvent and the control of crystallization conditions. If impurities persist, consider the following:

    • Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, precipitation will be incomplete.

    • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. A slower, more controlled cooling process allows for the formation of purer crystals.

    • Presence of Isomeric Impurities: Structurally similar isomers may co-crystallize with the target compound.

    Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with varying polarities. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.

    • Controlled Cooling: After dissolving the sample at an elevated temperature, allow it to cool slowly to room temperature, and then transfer it to a low-temperature bath (e.g., 0-4°C) to maximize crystal formation.

    • Pre-Purification: Consider a preliminary purification step, such as column chromatography, to remove impurities with very similar solubility characteristics before recrystallization.

Issue 3: Co-elution of related fatty alcohols during column chromatography.

  • Question: We are observing overlapping peaks in our HPLC analysis, indicating that other long-chain fatty alcohols are co-eluting with this compound. How can we improve the chromatographic separation?

  • Answer: Co-elution is a common challenge when separating structurally similar molecules. To enhance resolution:

    • Optimize the Mobile Phase: A gradient elution is often more effective than an isocratic one for separating complex mixtures. Adjusting the solvent gradient can increase the separation between closely eluting compounds.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., a different bonded phase or particle size) can alter the selectivity of the separation.

    • Consider Derivatization: Derivatizing the hydroxyl group can change the polarity and chromatographic behavior of the fatty alcohols, potentially improving separation.

Frequently Asked Questions (FAQs)

What are the most common methods for purifying this compound?

The most common methods for purifying long-chain fatty alcohols like this compound include:

  • Fractional Distillation under Vacuum: This technique is suitable for separating compounds with different boiling points and is often used for initial purification to remove more volatile or less volatile impurities.

  • Crystallization: A powerful technique for achieving high purity, crystallization separates the target compound from impurities based on differences in solubility.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, offering high resolution for removing closely related impurities.

How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A standard and reliable method for quantifying the purity of volatile compounds.

  • High-Performance Liquid Chromatography (HPLC) with a UV detector (after derivatization): HPLC can be used for non-volatile compounds or those that degrade at high temperatures. Derivatization is often necessary as fatty alcohols lack a strong chromophore.

  • Quantitative Nuclear Magnetic Resonance (qNMR): This technique can provide an accurate assessment of purity against a certified internal standard.

What are the critical storage conditions for high-purity this compound?

To maintain its purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be kept in a cool, dark, and dry place.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniqueTypical Purity AchievedExpected YieldKey AdvantagesKey Disadvantages
Vacuum Fractional Distillation 90-95%70-85%Good for large scale, removes volatile impuritiesPotential for thermal degradation, lower resolution for isomers
Recrystallization >98%50-80%High purity achievable, cost-effectiveYield can be low, solvent selection is critical
Column Chromatography >99%60-90%High resolution, good for removing isomersCan be time-consuming and require large solvent volumes

Note: The values presented in this table are illustrative and can vary depending on the initial purity of the sample and the specific experimental conditions.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or structured packing). Ensure all joints are properly sealed for vacuum.

  • Sample Loading: Charge the distillation flask with the crude this compound.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask using a heating mantle with a magnetic stirrer.

  • Fraction Collection: Collect fractions based on the boiling point at the operating pressure. The main fraction containing this compound should be collected within a narrow temperature range.

  • Analysis: Analyze the collected fractions using GC-FID to determine their purity.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., acetone, acetonitrile, or a hexane/ethyl acetate mixture).

  • Dissolution: Dissolve the this compound sample in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath or refrigerator to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography

  • Column Packing: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system as the mobile phase.

  • Sample Loading: Dissolve the this compound sample in a small amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Fraction Collection: Collect small fractions of the eluate.

  • Analysis: Analyze the fractions using thin-layer chromatography (TLC) or GC-FID to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Troubleshooting_Low_Purity cluster_problem Problem cluster_initial_checks Initial Checks cluster_distillation_ts Distillation Troubleshooting cluster_crystallization_ts Crystallization Troubleshooting cluster_chromatography_ts Chromatography Troubleshooting Low_Purity Low Purity of this compound Check_Method Identify Purification Method Low_Purity->Check_Method Distillation Fractional Distillation Check_Method->Distillation Distillation Crystallization Recrystallization Check_Method->Crystallization Crystallization Chromatography Column Chromatography Check_Method->Chromatography Chromatography Check_Temp High Temperature? Distillation->Check_Temp Check_Solvent Poor Solvent Choice? Crystallization->Check_Solvent Check_Mobile_Phase Suboptimal Mobile Phase? Chromatography->Check_Mobile_Phase Lower_Vacuum Action: Lower Vacuum Check_Temp->Lower_Vacuum Yes Check_Packing Inefficient Packing? Check_Temp->Check_Packing No Change_Packing Action: Use High-Surface Area Packing Check_Packing->Change_Packing Yes Screen_Solvents Action: Screen New Solvents Check_Solvent->Screen_Solvents Yes Check_Cooling Rapid Cooling? Check_Solvent->Check_Cooling No Slow_Cooling Action: Use Slower Cooling Rate Check_Cooling->Slow_Cooling Yes Optimize_Gradient Action: Optimize Gradient Check_Mobile_Phase->Optimize_Gradient Yes Check_Stationary_Phase Poor Selectivity? Check_Mobile_Phase->Check_Stationary_Phase No Change_Column Action: Change Stationary Phase Check_Stationary_Phase->Change_Column Yes

Caption: Troubleshooting workflow for addressing low purity of this compound.

Technical Support Center: Quantitative Analysis of 15(Z)-Tetracosenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 15(Z)-Tetracosenol. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

1. What is this compound and its significance?

This compound is a long-chain monounsaturated fatty alcohol. Its corresponding carboxylic acid, 15(Z)-Tetracosenoic acid (more commonly known as Nervonic Acid), is a key component of sphingomyelin in the myelin sheath of nerves.[1][2] Due to its role in the nervous system, there is significant interest in its quantification in various biological matrices for research in neurological and psychiatric disorders.[1][2][3]

2. What are the primary methods for the quantitative analysis of this compound and its acid form, Nervonic Acid?

The most common and robust method for the quantitative analysis of long-chain fatty acids like Nervonic Acid, and by extension fatty alcohols like this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized.[1][5] GC-MS is often preferred for its high sensitivity and selectivity, especially after derivatization of the analyte.[7]

3. Why is derivatization necessary for the GC-MS analysis of this compound?

Derivatization is a critical step to increase the volatility and thermal stability of this compound, which is essential for its passage through the gas chromatograph. For fatty alcohols, the hydroxyl group is targeted for derivatization. A common approach is silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. For its corresponding acid (Nervonic Acid), esterification is performed, often to form TBDMS esters.[1][2]

4. What are suitable internal standards for the quantitative analysis of this compound?

For accurate quantification, a suitable internal standard that is not naturally present in the sample should be used. For the analysis of the related fatty acid, Nervonic Acid, deuterated analogs like Oleic acid-d9 have been successfully employed.[1] For this compound, a deuterated version of the analyte or a similar long-chain fatty alcohol that is not endogenous to the sample would be ideal.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Intensity for this compound Incomplete extraction from the sample matrix.Optimize the extraction solvent system and procedure. Ensure thorough mixing and centrifugation.
Incomplete or failed derivatization.Check the derivatization reagent for freshness and proper storage. Optimize the reaction time and temperature. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can quench the reaction.
Analyte degradation.This compound should be stored at low temperatures (freezer conditions) to prevent degradation.[8][9][10] Minimize sample exposure to high temperatures and light during preparation.
Issues with GC-MS injection.Verify the syringe is clean and functioning correctly. Optimize the injector temperature.
Poor Peak Shape (e.g., tailing, fronting) Active sites in the GC inlet liner or column.Use a deactivated liner and/or perform column conditioning.
Co-eluting interfering compounds.Optimize the GC temperature program to improve separation. Perform a sample cleanup step (e.g., solid-phase extraction) to remove matrix components.
Improper derivatization.Ensure the derivatization reaction has gone to completion. Excess derivatizing reagent can sometimes cause peak tailing.
High Background Noise in Mass Spectrum Contamination from solvents, glassware, or the GC-MS system.Use high-purity solvents. Thoroughly clean all glassware. Bake out the GC column and clean the ion source.
Matrix effects from the sample.Incorporate a sample cleanup step. Dilute the sample if the analyte concentration is high enough.
Inconsistent or Non-Reproducible Quantification Inaccurate internal standard addition.Ensure the internal standard is added precisely to all samples and standards. Use a calibrated pipette.
Variability in sample preparation.Standardize all steps of the sample preparation protocol, including extraction, derivatization, and reconstitution volumes.
Calibration curve issues.Prepare fresh calibration standards. Ensure the concentration range of the calibration curve brackets the expected sample concentrations. Use a linear regression model with a good correlation coefficient (R² > 0.99).[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound via GC-MS

This protocol is adapted from methods used for the analysis of Nervonic Acid and other long-chain fatty acids.[1][2]

1. Sample Preparation and Lipid Extraction: a. To 100 µL of the biological sample (e.g., plasma, homogenized tissue), add a known amount of a suitable internal standard (e.g., a deuterated analog). b. Add 400 µL of methanol and 1000 µL of a non-polar solvent like isooctane. c. Vortex the mixture thoroughly for 2 minutes. d. Centrifuge at 800 x g for 5 minutes at room temperature to separate the phases. e. Carefully transfer the upper organic phase to a clean vial.

2. Derivatization: a. Evaporate the organic solvent under a gentle stream of nitrogen. b. To the dried residue, add 50 µL of pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS or MTBSTFA). c. Seal the vial and heat at 60°C for 60 minutes.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: Use a suitable capillary column, such as an Elite-1 (100% Dimethyl polysiloxane) or similar.[6]
  • Injector Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min, and hold for 5-10 minutes. This program should be optimized for the specific column and analytes. b. Mass Spectrometer (MS) Conditions:
  • Ion Source Temperature: 280°C.[6]
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Mode: Can be run in full scan mode to identify compounds or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity and specificity in quantification.[11]

4. Quantification: a. Prepare a calibration curve using standards of this compound of known concentrations, prepared and derivatized in the same manner as the samples. b. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Dry_Down Evaporation Extraction->Dry_Down Derivatize Silylation Reaction Dry_Down->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification GCMS->Quant

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting_logic Start Low/No Analyte Peak Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Deriv Verify Derivatization Start->Check_Deriv Check_GCMS Inspect GC-MS System Start->Check_GCMS Sol_Extraction Optimize Solvents/ Procedure Check_Extraction->Sol_Extraction Issue Found Sol_Deriv Use Fresh Reagent/ Optimize Conditions Check_Deriv->Sol_Deriv Issue Found Sol_GCMS Clean Injector/ Check for Leaks Check_GCMS->Sol_GCMS Issue Found

Caption: Troubleshooting logic for low or no analyte signal.

References

Validation & Comparative

Unveiling the Neuroprotective Potential of 15(Z)-Tetracosenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the neuroprotective effects of 15(Z)-Tetracosenol's closely related isomer, nervonic acid, reveals significant therapeutic promise for neurodegenerative disorders. While direct experimental data on this compound is limited, the extensive research on nervonic acid provides a strong foundation for its potential mechanisms of action, primarily centered on combating oxidative stress and modulating key cell survival pathways.

Nervonic acid (NA), a monounsaturated omega-9 fatty acid, is a key component of sphingolipids in the central nervous system and plays a crucial role in maintaining the integrity of the myelin sheath.[1] Emerging evidence highlights its neuroprotective capabilities, positioning it as a compound of interest for researchers and drug development professionals. This guide provides a comparative overview of its performance against cellular stressors and outlines the experimental frameworks used to validate these effects.

Comparative Efficacy Against Neurotoxic Insults

Nervonic acid has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration. Its efficacy is primarily attributed to its antioxidant properties and its ability to modulate critical signaling pathways involved in cell survival and inflammation.

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[1] Nervonic acid has been shown to effectively counteract oxidative damage by reducing lipid peroxidation and enhancing the endogenous antioxidant defense systems. In a study involving 6-hydroxydopamine (6-OHDA)-induced toxicity in PC-12 cells, a model for Parkinson's disease, pretreatment with nervonic acid significantly decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1] Concurrently, it boosted the expression of key antioxidant enzymes, including superoxide dismutase (Mn-SOD and Cu/Zn-SOD) and γ-glutamylcysteine synthetase (GCLC), which is essential for glutathione (GSH) synthesis.[1]

Modulation of Inflammatory Responses

Neuroinflammation is another critical factor in the progression of neurodegenerative disorders. In a mouse model of Alzheimer's disease induced by D-galactose and AlCl3, nervonic acid administration led to a significant reduction in pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] This anti-inflammatory effect is closely linked to its ability to modulate the PI3K/Akt signaling pathway.[2][3]

Quantitative Data Summary

The neuroprotective effects of nervonic acid have been quantified across various experimental parameters. The following tables summarize the key findings:

Table 1: Effect of Nervonic Acid on Neuronal Viability and Oxidative Stress Markers

ParameterExperimental ModelTreatmentResultReference
Cell Viability6-OHDA-treated PC-12 cellsNervonic AcidSignificantly increased[1]
Malondialdehyde (MDA)6-OHDA-treated PC-12 cellsNervonic AcidSignificantly decreased[1]
Superoxide Dismutase (SOD)6-OHDA-treated PC-12 cellsNervonic AcidSignificantly increased[1]
γ-glutamylcysteine synthetase (GCLC)6-OHDA-treated PC-12 cellsNervonic AcidSignificantly increased[1]
Reactive Oxygen Species (ROS)Adrenomyeloneuropathy (AMN) fibroblastsNervonic AcidSignificantly reduced[4][5][6]

Table 2: Effect of Nervonic Acid on Inflammatory Cytokines and Signaling Pathways

ParameterExperimental ModelTreatmentResultReference
TNF-αD-galactose/AlCl3-treated miceNervonic AcidSignificantly decreased[2][3]
IL-6D-galactose/AlCl3-treated miceNervonic AcidSignificantly decreased[2][3]
IL-1βD-galactose/AlCl3-treated miceNervonic AcidSignificantly decreased[2][3]
PI3K, Akt, mTOR gene expressionD-galactose/AlCl3-treated miceNervonic AcidUpregulated[2][3]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of nervonic acid are mediated through specific signaling pathways. The diagrams below, generated using Graphviz, illustrate the proposed mechanism of action and the workflows of key experimental protocols.

Nervonic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NA Nervonic Acid Receptor Receptor NA->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation NFkB NF-κB Akt->NFkB Inhibition Nrf2 Nrf2 Akt->Nrf2 Activation Survival Neuronal Survival & Growth mTOR->Survival Inflammation TNF-α, IL-6, IL-1β (Pro-inflammatory Cytokines) NFkB->Inflammation Transcription ARE ARE Nrf2->ARE Binding SOD_GCLC SOD, GCLC (Antioxidant Enzymes) ARE->SOD_GCLC Transcription SOD_GCLC->Survival Protection from Oxidative Stress Inflammation->Survival Inhibition

Caption: Proposed signaling pathway of Nervonic Acid's neuroprotective effects.

Experimental_Workflow_Neuroprotection cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis start Plate Neuronal Cells (e.g., PC-12) treatment Pre-treat with Nervonic Acid start->treatment stressor Induce Neurotoxicity (e.g., 6-OHDA) treatment->stressor viability Cell Viability Assay (MTT Assay) stressor->viability ros ROS Measurement (DCFH-DA Assay) stressor->ros western Western Blot (PI3K/Akt Pathway) stressor->western quantify Quantify Absorbance, Fluorescence, Band Intensity viability->quantify ros->quantify western->quantify compare Compare Treated vs. Control Groups quantify->compare conclusion Draw Conclusions on Neuroprotective Efficacy compare->conclusion

Caption: General experimental workflow for assessing neuroprotective effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Plating: Neuronal cells (e.g., PC-12) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with varying concentrations of nervonic acid for a specified duration (e.g., 48 hours).[1]

  • Induction of Toxicity: A neurotoxic agent (e.g., 6-OHDA) is added to the wells (excluding control wells) and incubated for a further period (e.g., 48 hours).[1]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Reactive Oxygen Species (ROS) Measurement

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

  • Cell Preparation: Cells are cultured and treated as described in the MTT assay protocol.

  • DCFH-DA Staining: Cells are incubated with DCFH-DA, which is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated to DCFH.

  • Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent compound dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., total Akt, phospho-Akt, PI3K). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the activation state of the pathway.[7][8]

References

A Comparative Analysis of the Biological Activities of Cis and Trans Isomers of Tetracosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geometric isomerism, specifically the cis versus trans configuration of double bonds in long-chain unsaturated fatty acids and their alcohol derivatives, plays a pivotal role in their biological function. The spatial arrangement of the acyl chain dictates how these molecules interact with cell membranes, enzymes, and signaling pathways. This guide explores the known biological activities of cis-15-tetracosenoic acid (nervonic acid), a key component of neural tissues, and contrasts them with the generally observed effects of trans-fatty acids to infer the potential differences in bioactivity between the cis and trans isomers of tetracosenol.

I. Comparative Biological Activities: Cis vs. Trans Isomers

The structural difference between cis and trans isomers, though seemingly minor, leads to profound divergences in their physicochemical properties and, consequently, their biological effects. Cis isomers, with their characteristic bent structure, tend to increase the fluidity of cell membranes. In contrast, the straighter, more rigid structure of trans isomers allows them to pack more tightly, decreasing membrane fluidity and mimicking the properties of saturated fatty acids.[1]

A. Neurobiology and Neuroprotection

Cis-15-Tetracosenoic Acid (Nervonic Acid):

Nervonic acid is a vital component of sphingolipids in the myelin sheath of nerve fibers, playing a crucial role in the development and maintenance of the nervous system.[2] Research suggests that nervonic acid possesses significant neuroprotective properties. Studies have shown its potential in improving cognitive function and mitigating the effects of neurodegenerative conditions.[2] It is believed to contribute to the repair of damaged nerve fibers and promote the regeneration of nerve cells.[2]

Trans-Fatty Acids (General Effects):

Conversely, consumption of industrially produced trans-fats has been linked to detrimental effects on brain health.[3][4] These fatty acids can be incorporated into neuronal cell membranes, altering their structure and impairing the communication between neurons.[5] This can lead to diminished mental performance, memory impairment, and an increased risk of depression and neurodegenerative diseases like Alzheimer's.[4][5] Trans-fats are also known to promote neuroinflammation, which can inhibit the production of essential omega-3 fatty acids crucial for brain function.[3][4]

B. Inflammatory Response

Cis-15-Tetracosenoic Acid (Nervonic Acid):

Nervonic acid has demonstrated anti-inflammatory effects in preclinical studies. In a mouse model of experimental autoimmune encephalomyelitis (a model for multiple sclerosis), treatment with nervonic acid was shown to reduce the levels of pro-inflammatory cytokines such as IFN-γ and TNF-α, while increasing the levels of anti-inflammatory cytokines like IL-4 and IL-10.[6]

Trans-Fatty Acids (General Effects):

A substantial body of evidence indicates that trans-fatty acids are pro-inflammatory.[7] They have been shown to increase the levels of inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][7] This systemic inflammation is a contributing factor to the adverse cardiovascular and metabolic effects associated with trans-fat consumption. The pro-inflammatory signaling can be stimulated through pathways like the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway.[8]

II. Data Presentation

The following table summarizes the key comparative biological activities based on available data for cis-nervonic acid and the general effects of trans-fatty acids.

Biological ParameterCis-15-Tetracosenoic Acid (Nervonic Acid)Trans-Fatty Acids (General Effects)
Effect on Cell Membrane Fluidity Increases fluidityDecreases fluidity[1]
Role in Nervous System Essential for myelin sheath; neuroprotective, promotes nerve cell regeneration[2]Incorporated into neuronal membranes, impairs neuron communication, linked to cognitive decline[5]
Inflammatory Response Anti-inflammatory; decreases pro-inflammatory cytokines (IFN-γ, TNF-α), increases anti-inflammatory cytokines (IL-4, IL-10)[6]Pro-inflammatory; increases inflammatory markers (CRP, IL-6, TNF-α)[2][7]
Signaling Pathway Modulation Activates pro-survival and neuroprotective pathways (e.g., PI3K/AKT/mTOR)Can stimulate pro-inflammatory and apoptotic pathways (e.g., ASK1-p38)[8]
Cardiovascular Health Not directly implicated in adverse effectsIncreases LDL ("bad") cholesterol, decreases HDL ("good") cholesterol, increases risk of heart disease[9]

III. Signaling Pathways

A. PI3K/AKT/mTOR Signaling Pathway (Cis-Nervonic Acid)

Cis-nervonic acid has been shown to exert its neuroprotective effects, in part, through the activation of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nervonic_Acid Cis-Nervonic Acid Receptor Receptor Tyrosine Kinase Nervonic_Acid->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival Neuroprotection mTOR->Cell_Survival

Caption: PI3K/AKT/mTOR signaling pathway activated by cis-nervonic acid.

IV. Experimental Protocols

A. Assessment of Neuroprotective Effects: Morris Water Maze

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents, which are key indicators of cognitive function and neuroprotection.[10][11][12][13]

Objective: To evaluate the effect of cis-nervonic acid on learning and memory in a rodent model of cognitive impairment.

Methodology:

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location.[12][13]

  • Acquisition Phase: Animals are subjected to several trials per day for a number of consecutive days. In each trial, the animal is placed into the pool from different starting positions and the time taken to find the hidden platform (escape latency) is recorded.[10][12]

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured to assess spatial memory retention.[10][14]

  • Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the control group, the disease model group, and the nervonic acid-treated group.

Morris_Water_Maze_Workflow Start Start Animal_Groups Animal Groups (Control, Model, Treated) Start->Animal_Groups Acquisition Acquisition Phase (Multiple trials over days) Animal_Groups->Acquisition Probe_Trial Probe Trial (Platform removed) Acquisition->Probe_Trial Data_Collection Data Collection (Escape latency, Time in quadrant) Probe_Trial->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

Caption: Experimental workflow for the Morris Water Maze test.

B. Measurement of Inflammatory Cytokines: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological assay to quantify the concentration of specific proteins, such as cytokines, in biological samples.[6][15][16][17][18]

Objective: To measure the levels of pro- and anti-inflammatory cytokines in serum or tissue homogenates from experimental animals.

Methodology:

  • Sample Collection: Blood is collected, and serum is separated. Tissues (e.g., brain, spleen) can be homogenized to extract proteins.[6]

  • Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.[15]

  • Incubation: The sample (serum or tissue homogenate) is added to the wells, and the cytokine binds to the capture antibody.

  • Detection: A second, detection antibody (conjugated to an enzyme) that also binds to the cytokine is added.[16]

  • Substrate Addition: A substrate for the enzyme is added, which produces a colorimetric change.

  • Quantification: The intensity of the color is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.[17]

V. Conclusion

The geometric configuration of the double bond in tetracosenol isomers is predicted to have a profound impact on their biological activity. Based on the available evidence for its carboxylic acid analogue, cis-tetracosenol (as nervonic acid) is integral to nervous system health, exhibiting neuroprotective and anti-inflammatory properties. In stark contrast, the general biological effects of trans-fatty acids are predominantly detrimental, promoting neuroinflammation, cognitive decline, and systemic inflammation.

For researchers and professionals in drug development, these findings underscore the critical importance of stereochemistry in the design and evaluation of lipid-based therapeutics. Future research should aim to directly compare the biological activities of synthesized cis- and trans-tetracosenol to validate these inferred differences and to fully elucidate their mechanisms of action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 15(Z)-Tetracosenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid species such as 15(Z)-Tetracosenol, a long-chain fatty alcohol, is critical for product development, quality control, and research applications. When different analytical methods are used across various stages of a project or between collaborating laboratories, a cross-validation study is essential to ensure the consistency and reliability of the data.

This guide provides a comparative framework for the cross-validation of two powerful analytical techniques suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols outlined here are based on established methodologies for long-chain fatty alcohols and lipids, in alignment with international guidelines on analytical method validation.[1][2][3]

Introduction to Analytical Method Cross-Validation

Cross-validation is the process of formally comparing the results from two distinct, validated analytical methods to demonstrate that they provide equivalent data.[4][5] This is crucial when, for example, a method is transferred between labs or when data from a legacy method needs to be compared with data from a newer, more advanced technique. The core objective is to determine if a bias exists between the methods.[6]

The validation of each individual method should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2), which outlines the necessary performance characteristics to be evaluated.[1][3]

Comparison of Analytical Techniques

Both GC-MS and LC-MS/MS are well-suited for the analysis of long-chain fatty alcohols, each with its own set of advantages and considerations.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique for volatile or semi-volatile compounds.[7][10] For long-chain alcohols like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.[8][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and can often analyze compounds without derivatization.[9] It is particularly advantageous for analyzing isomers and complex mixtures.[12][13]

Data Presentation: Quantitative Performance Comparison

The following tables summarize the typical performance characteristics and acceptance criteria for the validation of each analytical method, based on established norms for similar analytes.

Table 1: Performance Characteristics of GC-MS for Long-Chain Fatty Alcohol Quantification

Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound
Linearity (r²) ≥ 0.99> 0.99 over a range of 1-1000 ng/mL
Accuracy (% Recovery) 85.0% to 115.0%90% - 110%
Precision (% RSD) ≤ 15.0%< 10%
Selectivity/Specificity No significant interference at the retention time of the analyte.High, based on chromatographic separation and specific mass fragments.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.5 - 5 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 - 1 ng/mL

Table 2: Performance Characteristics of LC-MS/MS for Long-Chain Fatty Alcohol Quantification

Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound
Linearity (r²) ≥ 0.99> 0.995 over a range of 0.1-500 ng/mL
Accuracy (% Recovery) 85.0% to 115.0%95% - 105%
Precision (% RSD) ≤ 15.0%< 5%
Selectivity/Specificity No significant interference at the retention time and MRM transition of the analyte.Very high, due to chromatographic separation and specific parent-daughter ion transitions.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.05 - 1 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01 - 0.2 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the successful validation and cross-validation of analytical procedures. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of the hydroxyl group to form a more volatile silyl ether.

  • Sample Preparation & Derivatization:

    • Accurately weigh 10 mg of the sample containing this compound into a glass vial.

    • Add an appropriate internal standard (e.g., Heptadecanol).

    • Dissolve the sample in 1 mL of a suitable solvent like hexane.

    • Add 100 µL of a derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Injector: Split/splitless, 280°C, split ratio 10:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 320°C, hold for 10 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temp: 230°C.

    • MS Quad Temp: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the TMS-derivatized this compound.

  • Quantification:

    • Create a calibration curve by analyzing a series of derivatized standards.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Determine the concentration in unknown samples from this calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for direct analysis without derivatization.

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample into a centrifuge tube.

    • Add an appropriate internal standard (e.g., this compound-d4).

    • Dissolve and extract the sample with 5 mL of a suitable solvent mixture (e.g., isopropanol:hexane).

    • Vortex thoroughly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reverse-phase column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).[12]

    • Column Temperature: 50°C.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 99% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: SCIEX ZenoTOF 7600 or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). A specific precursor ion to product ion transition for this compound would be monitored.

  • Quantification:

    • Develop a calibration curve by analyzing a series of standards.

    • Plot the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Calculate the concentration in unknown samples using the regression equation from the calibration curve.

Mandatory Visualizations

Diagrams are essential for visualizing workflows and logical relationships in the cross-validation process.

Cross_Validation_Workflow cluster_Method1 Method 1 (e.g., GC-MS) cluster_Method2 Method 2 (e.g., LC-MS/MS) M1_Val Full Method Validation (ICH Q2) M1_SOP Establish Standard Operating Procedure M1_Val->M1_SOP M1_Analysis Generate Results (Method 1) M1_SOP->M1_Analysis Analyze Samples M2_Val Full Method Validation (ICH Q2) M2_SOP Establish Standard Operating Procedure M2_Val->M2_SOP M2_Analysis Generate Results (Method 2) M2_SOP->M2_Analysis Analyze Samples Sample_Set Prepare a Single Set of QC Samples (Low, Mid, High) Sample_Set->M1_Analysis Sample_Set->M2_Analysis Comparison Statistical Comparison of Results (e.g., Bland-Altman, %Difference) M1_Analysis->Comparison M2_Analysis->Comparison Decision Are methods equivalent within pre-defined criteria? Comparison->Decision Pass Cross-Validation Successful: Methods are Interchangeable Decision->Pass Yes Fail Cross-Validation Failed: Investigate Bias Decision->Fail No

References

Safety Operating Guide

Proper Disposal of 15(Z)-Tetracosenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 15(Z)-Tetracosenol, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures have been compiled to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C24H48O[1]
Molecular Weight 352.64 g/mol [1][2]
Appearance Solid[1]
Purity >99%[1]
Storage Conditions Freezer[1]

Health and Safety Information

  • Eye Contact: May cause irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[3]

  • Skin Contact: May cause skin irritation.[3] Wear protective gloves and clothing.

  • Inhalation: May cause slight irritation to the respiratory system.[3] Handle in a well-ventilated area or with local exhaust ventilation.[3][4]

  • Ingestion: Not a likely route of occupational exposure. If ingested, rinse mouth and seek medical advice if you feel unwell.[4]

Step-by-Step Disposal Protocol

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on guidelines for similar long-chain aliphatic alcohols. Always consult your institution's environmental health and safety (EHS) office for specific local regulations.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles. A face shield may be necessary depending on the scale of the operation.[4]

  • Chemical-resistant gloves.

  • Protective clothing, such as a lab coat.

Step 2: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 3: Chemical Inactivation (if applicable)

  • For small quantities, dissolving or mixing the material with a combustible solvent may be an option for subsequent incineration.[4] This should only be performed by trained personnel in a chemical fume hood.

Step 4: Storage Pending Disposal

  • Store the waste container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[4]

  • The container should be tightly closed.[4]

Step 5: Final Disposal

  • The recommended method for the disposal of long-chain aliphatic alcohols is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Observe all federal, state, and local environmental regulations when disposing of this substance.[4]

Environmental Hazards

Long-chain alcohols are known to be readily biodegradable in the environment.[5] However, they can exhibit toxicity to aquatic life.[5] Therefore, it is crucial to prevent the release of this compound into drains or the environment.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1: this compound Disposal Workflow A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Collect Waste in a Labeled, Sealed Container A->B C Step 3 (Optional): Dissolve in a Combustible Solvent B->C D Step 4: Store Waste Securely Pending Disposal B->D If Step 3 is skipped C->D If performed E Step 5: Arrange for Professional Disposal (e.g., Incineration) D->E F Disposal Complete E->F

Caption: Logical workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.